molecular formula C87H134N10O38 B13449828 Tri-GalNAc(OAc)3-Cbz

Tri-GalNAc(OAc)3-Cbz

カタログ番号: B13449828
分子量: 1928.0 g/mol
InChIキー: JMCXVEFCNXSLCI-ZTLRGGSLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tri-GalNAc(OAc)3-Cbz is a useful research compound. Its molecular formula is C87H134N10O38 and its molecular weight is 1928.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C87H134N10O38

分子量

1928.0 g/mol

IUPAC名

[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-(phenylmethoxycarbonylamino)propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C87H134N10O38/c1-52(98)94-74-80(130-61(10)107)77(127-58(7)104)65(46-123-55(4)101)133-83(74)120-39-19-16-27-68(110)88-33-22-36-91-71(113)30-42-117-49-87(97-86(116)126-45-64-25-14-13-15-26-64,50-118-43-31-72(114)92-37-23-34-89-69(111)28-17-20-40-121-84-75(95-53(2)99)81(131-62(11)108)78(128-59(8)105)66(134-84)47-124-56(5)102)51-119-44-32-73(115)93-38-24-35-90-70(112)29-18-21-41-122-85-76(96-54(3)100)82(132-63(12)109)79(129-60(9)106)67(135-85)48-125-57(6)103/h13-15,25-26,65-67,74-85H,16-24,27-51H2,1-12H3,(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,98)(H,95,99)(H,96,100)(H,97,116)/t65-,66-,67-,74-,75-,76-,77+,78+,79+,80-,81-,82-,83-,84-,85-/m1/s1

InChIキー

JMCXVEFCNXSLCI-ZTLRGGSLSA-N

異性体SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)OCC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C

正規SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)OCC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Tri-GalNAc(OAc)3-Cbz: A Key Ligand for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tri-GalNAc(OAc)3-Cbz, a pivotal molecule in the field of targeted therapeutics. This triantennary N-acetylgalactosamine (GalNAc) derivative is instrumental in the development of therapies aimed at hepatocytes, leveraging its high-affinity binding to the asialoglycoprotein receptor (ASGPR).

Chemical Structure and Properties

This compound is a synthetically derived molecule designed for specific biological targeting. Its structure comprises three N-acetylgalactosamine residues, where the hydroxyl groups are protected by acetate esters (OAc) and a tertiary amine is protected by a benzyloxycarbonyl (Cbz) group.[1][2] This strategic use of protecting groups allows for controlled, site-specific modifications during the synthesis of more complex bioconjugates.[3]

The full IUPAC name for this compound is 5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]-, phenylmethyl ester.[3]

Chemical Structure:

Caption: Simplified representation of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1159408-63-5[1][2][4][5][6][7]
Molecular Formula C87H134N10O38[1][2][4][5][6][7]
Molecular Weight 1928.04 g/mol [1][2]
Purity >95% (via HPLC)[1][7]
Appearance White to off-white solid[8]
Boiling Point 1646.7 ± 65.0 °C (Predicted)[3]
Density 1.31 ± 0.1 g/cm3 (Predicted)[3]
pKa 10.55 ± 0.46 (Predicted)[3]
Solubility Soluble in DMSO. Limited solubility in aqueous solutions.[8][9]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[8][10]

Biological Activity and Mechanism of Action

The primary biological role of this compound stems from its function as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR).[1][2][7][10][11] The ASGPR is a C-type lectin predominantly expressed on the surface of hepatocytes and is responsible for the clearance of glycoproteins from circulation.[4][11]

The triantennary arrangement of GalNAc residues in this ligand leads to a significant increase in binding affinity to the ASGPR, a phenomenon known as the "cluster effect" or multivalency.[4][12] This enhanced affinity, with dissociation constants (Kd) in the nanomolar range for triantennary ligands, is a substantial improvement over the millimolar to micromolar affinity of monovalent GalNAc.[4][12]

Upon binding to the ASGPR, Tri-GalNAc-conjugated molecules are rapidly internalized by hepatocytes via receptor-mediated endocytosis.[11][13] This mechanism forms the basis for its use in targeted drug delivery to the liver.

Applications in Drug Development

The ability to specifically target hepatocytes has made this compound and its derivatives invaluable in modern drug development.

Lysosome-Targeting Chimeras (LYTACs)

A groundbreaking application of this molecule is in the synthesis of Lysosome-Targeting Chimeras (LYTACs).[1][14][15] LYTACs are bifunctional molecules designed to degrade extracellular and membrane-bound proteins. They consist of a ligand that binds to a cell-surface lysosome-targeting receptor (in this case, Tri-GalNAc for ASGPR) linked to a moiety that binds to a target protein of interest.[14][15]

The general workflow for an ASGPR-mediated LYTAC is as follows:

  • The LYTAC binds to both the target protein in the extracellular space and the ASGPR on the hepatocyte surface.

  • This ternary complex is then internalized into the cell through endocytosis.

  • The endosome containing the complex traffics to and fuses with the lysosome.

  • Inside the acidic environment of the lysosome, the target protein is degraded by lysosomal hydrolases.[10]

This technology has been successfully employed to degrade proteins such as EGFR and HER2 in liver cancer cell models.[9][16][17][18]

Caption: Experimental workflow of LYTAC-mediated protein degradation.
Delivery of Oligonucleotides

Tri-GalNAc conjugates have revolutionized the delivery of oligonucleotide therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver.[11][13] By attaching a triantennary GalNAc ligand to the oligonucleotide, its delivery to hepatocytes is significantly enhanced, leading to more potent gene silencing with lower doses.

Impact on Cellular Signaling Pathways

By targeting membrane receptors like the Epidermal Growth Factor Receptor (EGFR) for degradation, Tri-GalNAc-based LYTACs can effectively inhibit downstream signaling pathways that are often hyperactive in cancer.[9][16][17][18] The EGFR signaling cascade, which includes the PI3K/AKT and RAS/MAPK pathways, is crucial for cell proliferation, survival, and migration.[19][20] Inhibition of these pathways can lead to reduced tumor cell growth.[21]

G egfr EGFR ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek mapk MAPK (ERK) mek->mapk proliferation Cell Proliferation & Survival mapk->proliferation akt AKT pi3k->akt akt->proliferation lytac Tri-GalNAc LYTAC lytac->egfr Causes Degradation

Caption: Inhibition of EGFR-mediated signaling pathways by LYTACs.

Experimental Protocols

Synthesis of this compound

The synthesis of triantennary GalNAc structures is a multi-step process. A "pot-economy" approach has been described to improve efficiency and reduce waste.[13] A generalized synthetic scheme involves:

  • Preparation of a Core Scaffold: A trifunctional core, often based on a tris(hydroxymethyl)aminomethane (Tris) backbone, is prepared.

  • Linker Attachment: Amine-reactive linkers are attached to the core scaffold.

  • GalNAc Conjugation: An activated and protected GalNAc acid chloride is reacted with the linker-modified core. The reaction is typically carried out in a solvent like dichloromethane (DCM).

  • Deprotection and Purification: The Cbz protecting group can be selectively removed to expose a primary amine for further conjugation. Purification is often achieved using flash column chromatography or high-performance liquid chromatography (HPLC).[13]

Characterization of the final product and intermediates is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cellular Uptake and Protein Degradation Assay

A standard protocol to evaluate the efficacy of a Tri-GalNAc-based LYTAC involves the following steps:

  • Cell Culture: ASGPR-positive liver cancer cell lines (e.g., HepG2, Huh7) are cultured in appropriate media.[11]

  • Treatment: Cells are treated with the LYTAC at various concentrations for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After treatment, cells are washed and lysed to release cellular proteins.

  • Western Blotting: The protein concentration in the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific to the target protein (e.g., EGFR) and a loading control (e.g., GAPDH).

  • Quantification: The intensity of the protein bands is quantified to determine the extent of target protein degradation relative to untreated controls.

Conclusion

This compound is a cornerstone molecule for the targeted delivery of therapeutics to the liver. Its high-affinity binding to the asialoglycoprotein receptor enables the development of potent and specific drug conjugates, including innovative platforms like LYTACs for targeted protein degradation. The strategic use of protecting groups in its structure provides the chemical versatility required for its application in a wide range of drug development programs. As research into targeted therapies continues to expand, the importance of ligands like this compound will undoubtedly grow, paving the way for new treatments for liver diseases and other conditions addressable through hepatocyte-specific interventions.

References

The Strategic Role of the Cbz Protecting Group in Tri-GalNAc Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cell types is a paramount goal in modern drug development. Triantennary N-acetylgalactosamine (Tri-GalNAc) has emerged as a clinically validated and highly effective targeting ligand for hepatocytes, the primary cells of the liver. This is due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of these cells. The synthesis of complex molecules like Tri-GalNAc, however, is a significant undertaking that requires a sophisticated and well-orchestrated protecting group strategy. Among the arsenal of protective groups available to the synthetic chemist, the carboxybenzyl (Cbz) group plays a crucial, albeit often temporary, role in the construction of the Tri-GalNAc scaffold and its subsequent conjugation to therapeutic payloads. This technical guide provides an in-depth exploration of the function of the Cbz protecting group in Tri-GalNAc synthesis, complete with experimental insights and visual aids to illuminate key processes.

The Imperative of Orthogonal Protection in Oligosaccharide Synthesis

The synthesis of complex carbohydrates and their conjugates is complicated by the presence of multiple reactive functional groups, primarily hydroxyl (-OH) and amino (-NH2) groups, with similar reactivities.[1][2] To achieve regioselective modification and build the desired architecture, it is essential to temporarily mask certain functional groups while others react. This is the fundamental role of protecting groups in organic synthesis.[2]

In the context of Tri-GalNAc, which features a branched structure with multiple reactive sites, an "orthogonal" protecting group strategy is critical.[3][4] Orthogonal protecting groups are distinct chemical moieties that can be removed under specific and mutually exclusive conditions.[3] This allows for the selective deprotection of one functional group without affecting others, enabling the stepwise construction of the molecule. The Cbz group is a key player in this strategy, particularly for the protection of amine functionalities.

The Carboxybenzyl (Cbz) Group: A Workhorse in Amine Protection

The Cbz group, also known as the benzyloxycarbonyl group, is a widely used protecting group for amines.[5] Its popularity stems from its ease of introduction, stability to a wide range of reaction conditions, and, most importantly, its clean and efficient removal under specific, mild conditions.[6][7]

Introduction of the Cbz Group

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate or a tertiary amine.[6] This reaction is generally high-yielding and proceeds under mild conditions.

Removal of the Cbz Group

The primary advantage of the Cbz group is its facile removal by catalytic hydrogenolysis.[6][7] This reaction involves the use of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source, such as hydrogen gas (H2) or a hydrogen donor like ammonium formate.[8][9] The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed.

Alternatively, the Cbz group can be removed under strong acidic conditions, such as with HBr in acetic acid, or with certain Lewis acids like aluminum chloride (AlCl3) in hexafluoroisopropanol (HFIP).[2][10] However, catalytic hydrogenolysis is often preferred due to its milder nature, which preserves other sensitive functional groups that might be present in the molecule.

The Role of Cbz in the Synthesis of the Tri-GalNAc Scaffold

The Tri-GalNAc ligand is typically constructed on a branching scaffold, often derived from tris(hydroxymethyl)aminomethane (Tris). This central scaffold presents a primary amine that requires protection during the subsequent coupling of the GalNAc sugar moieties and any linkers. This is where the Cbz group is frequently employed.

A commercially available and synthetically useful intermediate is a triantennary β-GalNAc derivative where the sugars are per-acetylated and the tertiary amine of the Tris scaffold is protected with a Cbz group.[11][12] This protection prevents the nucleophilic amine from participating in unwanted side reactions during the synthesis and purification of the Tri-GalNAc core.

The Cbz group on the Tri-GalNAc scaffold serves as a temporary mask that is removed at a later stage to reveal the amine, which can then be used for conjugation to a therapeutic molecule, such as a small interfering RNA (siRNA) or an antisense oligonucleotide (ASO).[13][14]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of protecting group manipulations is critical for the overall yield and success of a multi-step synthesis. The following table summarizes representative yields for the introduction and removal of the Cbz group in the context of Tri-GalNAc and related syntheses.

StepProtecting GroupSubstrateReagents and ConditionsYield (%)Reference
Protection CbzAmine on a scaffoldBenzyl chloroformate, base>90%General knowledge
Deprotection CbzCbz-protected amine on a Tri-GalNAc precursorAlCl₃, HFIP, room temperature, 6hHigh[2]
Deprotection CbzCbz-protected amine10% Pd/C, H₂ (or hydrogen donor), various solvents95-99%[7]
Deprotection CbzCbz-tagged glycansPd/C, H₂, room temperature, overnightQuantitative[4]

Experimental Protocols

General Procedure for Cbz Protection of an Amine
  • Dissolve the amine-containing substrate in a suitable solvent (e.g., dichloromethane, dioxane, or a mixture with water).

  • Add a base, such as sodium bicarbonate or triethylamine, to neutralize the HCl generated during the reaction.

  • Cool the reaction mixture in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove salts and excess reagents.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the Cbz-protected product by column chromatography on silica gel if necessary.

General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolve the Cbz-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon filled with H₂ or a hydrogenator apparatus) or add a hydrogen donor such as ammonium formate.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product may be further purified if necessary.[7]

Deprotection of Cbz-amine using AlCl₃/HFIP[2]
  • To a solution of the crude Cbz-protected amine in hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃) at room temperature.

  • Stir the resulting suspension at the same temperature for approximately 6 hours.

  • Monitor the reaction for completion using TLC and MALDI-TOF analysis.

  • Upon completion, a portion of the HFIP can be recovered via downward distillation.

  • Dilute the reaction mixture with dichloromethane (DCM) for further processing and purification.

Visualization of Key Pathways and Workflows

ASGPR-Mediated Endocytosis of a Tri-GalNAc Conjugate

The biological rationale for using Tri-GalNAc as a targeting ligand is its ability to engage the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to receptor-mediated endocytosis and the delivery of the conjugated therapeutic into the cell.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm TriGalNAc_Drug Tri-GalNAc-Drug Conjugate Binding Binding TriGalNAc_Drug->Binding High Affinity ASGPR ASGPR ASGPR->Binding Clathrin_Pit Clathrin-Coated Pit Binding->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Drug_Release Drug Release to Cytosol Late_Endosome->Drug_Release Dissociation Receptor_Recycling ASGPR Recycling Late_Endosome->Receptor_Recycling Receptor_Recycling->ASGPR Return to Membrane

Caption: ASGPR-mediated endocytosis of a Tri-GalNAc-drug conjugate.

Experimental Workflow: Solid-Phase Synthesis of a GalNAc-siRNA Conjugate

The conjugation of a Cbz-protected Tri-GalNAc unit to an siRNA is often achieved through solid-phase synthesis. The siRNA is assembled on a solid support, and the Tri-GalNAc moiety is coupled to the 5' or 3' end. The Cbz group is then removed to yield the final conjugate.

Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_purification Purification and Final Deprotection Start CPG Solid Support Elongation Stepwise Nucleotide Addition (RNA Synthesis) Start->Elongation Coupling Coupling of Cbz-TriGalNAc Phosphoramidite Elongation->Coupling Cleavage Cleavage from Support & Global Deprotection Coupling->Cleavage Purification1 HPLC Purification of Cbz-TriGalNAc-siRNA Cleavage->Purification1 Deprotection Cbz Deprotection (e.g., Catalytic Hydrogenolysis) Purification1->Deprotection Purification2 Final HPLC Purification Deprotection->Purification2 Final_Product TriGalNAc-siRNA Conjugate Purification2->Final_Product

Caption: Workflow for solid-phase synthesis of a Tri-GalNAc-siRNA conjugate.

Conclusion

The carboxybenzyl (Cbz) protecting group is a vital tool in the intricate synthesis of Tri-GalNAc and its conjugates. Its role is primarily to mask the reactive amine on the central scaffold, thereby enabling the controlled and regioselective construction of the triantennary ligand. The Cbz group's stability to a range of reaction conditions and its facile removal via catalytic hydrogenolysis make it an excellent choice for an orthogonal protecting group strategy. A thorough understanding of the application and manipulation of the Cbz group is essential for researchers and drug development professionals working to create next-generation hepatocyte-targeted therapeutics. The strategic use of this and other protecting groups will continue to be a cornerstone of innovation in the field of targeted drug delivery.

References

The Tri-GalNAc(OAc)3-Cbz Scaffold: A Gateway to Precision Hepatocyte Targeting via the Asialoglycoprotein Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the surface of hepatocytes, has emerged as a prime target for the liver-specific delivery of therapeutics. Ligands featuring a trivalent N-acetylgalactosamine (Tri-GalNAc) cluster exhibit exceptionally high affinity and specificity for ASGPR, a phenomenon known as the "cluster effect." This technical guide provides an in-depth exploration of the mechanism of action of Tri-GalNAc-based ligands with ASGPR, with a focus on the synthetic precursor, Tri-GalNAc(OAc)3-Cbz. We will delve into the binding kinetics, cellular uptake, and intracellular trafficking pathways. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this interaction and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction: The ASGPR and the Power of Trivalent GalNAc

The ASGPR is a highly efficient receptor responsible for the clearance of desialylated glycoproteins from circulation.[1][2] It recognizes terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues, with a significantly higher affinity for the latter.[2][3] While a single GalNAc moiety binds to ASGPR with low affinity (in the micromolar range), the conjugation of three GalNAc units in a specific spatial arrangement, known as a triantennary or Tri-GalNAc cluster, leads to a dramatic increase in binding affinity, reaching the low nanomolar to picomolar range.[4][5] This avidity enhancement is critical for efficient receptor-mediated endocytosis.

The molecule this compound serves as a key protected intermediate in the synthesis of these potent ASGPR ligands.[6] The acetyl (OAc) groups protect the hydroxyl moieties of the GalNAc sugars, while the carboxybenzyl (Cbz) group protects the amine on the linker scaffold. These protecting groups are subsequently removed to yield the active, deprotected Tri-GalNAc ligand capable of high-affinity binding to the ASGPR.

Mechanism of Action: A Stepwise Journey into the Hepatocyte

The interaction of a deprotected Tri-GalNAc ligand with the ASGPR initiates a cascade of events leading to the internalization of the ligand and any conjugated cargo. This process can be broken down into several key stages:

  • Binding to ASGPR: The three terminal GalNAc residues of the ligand simultaneously engage with the carbohydrate recognition domains (CRDs) of the ASGPR subunits on the hepatocyte surface.[5] This multivalent interaction is crucial for the high-affinity binding.

  • Receptor Clustering and Clathrin-Mediated Endocytosis: Ligand binding induces the clustering of ASGPRs into clathrin-coated pits.[7][8] This is followed by the invagination of the cell membrane to form clathrin-coated vesicles, encapsulating the ligand-receptor complex.[2]

  • Endosomal Trafficking and Acidification: The vesicles shed their clathrin coat and mature into early endosomes. As the endosomes mature, their internal pH decreases.[9]

  • Dissociation and Receptor Recycling: The acidic environment of the late endosome causes a conformational change in the ASGPR, leading to the dissociation of the Tri-GalNAc ligand.[1] The unoccupied ASGPR is then sorted into recycling endosomes and transported back to the cell surface for reuse.[1][10]

  • Lysosomal Degradation and Cargo Release: The liberated ligand and its conjugated payload are trafficked to the lysosome for degradation.[2] For therapeutic applications, the linker connecting the drug to the Tri-GalNAc moiety is often designed to be cleaved within the endosomal or lysosomal compartment, releasing the active drug into the cytoplasm.

Quantitative Data: Binding Affinities of Tri-GalNAc Ligands

The affinity of Tri-GalNAc ligands for the ASGPR has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter representing the strength of the ligand-receptor interaction, with lower values indicating higher affinity.

Ligand ValenceLinker/ScaffoldMethodDissociation Constant (Kd)Reference(s)
Monovalent GalNAc-Not Specified~40 µM[4][5]
Bivalent GalNAcTriterpenic AcidSurface Plasmon Resonance1.3 ± 1.1 nM[11]
Trivalent GalNAc Triterpenic AcidSurface Plasmon Resonance0.7 ± 0.2 nM [11]
Trivalent GalNAcLong LinkerSurface Plasmon Resonance0.8 ± 0.1 nM[11]
Trivalent GalNAcNovel LigandNot Specified< 100 pM[12]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of a Tri-GalNAc ligand for the ASGPR.

Methodology:

  • Immobilization of ASGPR:

    • Purified ASGPR is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • A solution of ASGPR in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of concentrations of the deprotected Tri-GalNAc ligand (analyte) in a running buffer (e.g., HBS-P+ with calcium) are injected over the sensor surface.

    • The association of the ligand to the immobilized ASGPR is monitored in real-time as a change in resonance units (RU).

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the ligand.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Fluorescence Polarization (FP) Binding Assay

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the binding affinity of unlabeled Tri-GalNAc ligands by competition with a fluorescently labeled tracer.

Methodology:

  • Assay Setup:

    • A fluorescently labeled Tri-GalNAc tracer (e.g., Cy5-labeled Tri-GalNAc) is used.

    • A fixed concentration of the tracer and purified ASGPR are incubated in a suitable assay buffer in a microplate (e.g., 96-well or 384-well).

  • Competition Assay:

    • Increasing concentrations of the unlabeled competitor Tri-GalNAc ligand are added to the wells containing the tracer and ASGPR.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Measurement and Analysis:

    • The fluorescence polarization of each well is measured using a plate reader.

    • The decrease in polarization, as the unlabeled ligand displaces the fluorescent tracer, is plotted against the concentration of the competitor.

    • The IC50 value (the concentration of competitor that displaces 50% of the tracer) is determined from the resulting dose-response curve. The Ki (an indicator of binding affinity) can then be calculated from the IC50.

Cellular Uptake Assay in HepG2 Cells

HepG2 cells, a human liver cancer cell line, endogenously express high levels of ASGPR and are a standard model for studying ASGPR-mediated uptake.

Objective: To quantify the ASGPR-dependent internalization of a fluorescently labeled Tri-GalNAc conjugate.

Methodology:

  • Cell Culture:

    • HepG2 cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) in multi-well plates.

  • Uptake Experiment:

    • Cells are incubated with a fluorescently labeled Tri-GalNAc conjugate (e.g., FITC-labeled) at 37°C for various time points.

    • For competition experiments, a parallel set of cells is co-incubated with the fluorescent conjugate and a large excess of an unlabeled Tri-GalNAc ligand to demonstrate specificity.

    • As a negative control, the assay can be performed at 4°C to inhibit active endocytosis.

  • Quantification:

    • Flow Cytometry: After incubation, cells are washed, detached, and analyzed by flow cytometry to measure the mean fluorescence intensity, which is proportional to the amount of internalized conjugate.

    • Fluorescence Microscopy: Cells can be fixed and imaged using a fluorescence microscope to visualize the intracellular localization of the conjugate.

Visualizations

Synthesis and Deprotection Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_conjugation Conjugation to Cargo This compound This compound Deprotection Deprotection This compound->Deprotection Removal of OAc & Cbz groups Active Tri-GalNAc Ligand Active Tri-GalNAc Ligand Deprotection->Active Tri-GalNAc Ligand Conjugation Conjugation Active Tri-GalNAc Ligand->Conjugation Therapeutic Cargo Therapeutic Cargo Therapeutic Cargo->Conjugation Targeted Therapeutic Targeted Therapeutic Conjugation->Targeted Therapeutic

Caption: Synthetic workflow for the generation of an active Tri-GalNAc targeted therapeutic.

ASGPR-Mediated Endocytosis Signaling Pathway

asgpr_pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space TriGalNAc_Ligand Tri-GalNAc Ligand ASGPR ASGPR TriGalNAc_Ligand->ASGPR Binding Lysosome Lysosome TriGalNAc_Ligand->Lysosome Trafficking Clathrin_Pit Clathrin-Coated Pit ASGPR->Clathrin_Pit Clustering Recycling_Endosome Recycling Endosome ASGPR->Recycling_Endosome Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Endocytosis Early_Endosome Early Endosome Clathrin_Vesicle->Early_Endosome Uncoating Late_Endosome Late Endosome (pH drop) Early_Endosome->Late_Endosome Maturation Late_Endosome->TriGalNAc_Ligand Dissociation Late_Endosome->ASGPR Dissociation Recycling_Endosome->ASGPR Recycling Cargo_Release Cargo Release Lysosome->Cargo_Release

Caption: The cellular pathway of Tri-GalNAc ligand internalization via ASGPR.

Conclusion

The Tri-GalNAc moiety represents a powerful and clinically validated tool for the targeted delivery of therapeutics to hepatocytes. The high-affinity interaction with the ASGPR, driven by the "cluster effect," facilitates efficient and specific cellular uptake via clathrin-mediated endocytosis. The synthetic precursor, this compound, is a cornerstone in the development of these advanced drug delivery systems. A thorough understanding of the mechanism of action, coupled with robust in vitro and in vivo characterization using the methodologies outlined in this guide, is essential for the successful design and optimization of next-generation liver-targeted therapies.

References

Tri-GalNAc(OAc)3-Cbz for Asialoglycoprotein Receptor Targeting: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a prime target for the delivery of therapeutics to the liver. Its high expression level, rapid internalization, and recycling make it an efficient portal for introducing a variety of cargo molecules into liver cells. N-acetylgalactosamine (GalNAc) is a natural ligand for ASGPR, and multivalent presentation of GalNAc significantly enhances binding affinity. Triantennary GalNAc (Tri-GalNAc) conjugates have become the gold standard for liver-targeted drug delivery, particularly for oligonucleotide therapeutics. This technical guide focuses on Tri-GalNAc(OAc)3-Cbz, a protected form of a versatile Tri-GalNAc linker, providing a comprehensive overview of its synthesis, deprotection, conjugation, and application in ASGPR-mediated targeting. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to aid researchers in the design and execution of their studies.

Introduction to ASGPR and Tri-GalNAc Targeting

The asialoglycoprotein receptor is a highly abundant receptor on the sinusoidal surface of hepatocytes, with approximately 500,000 to 1 million receptors per cell.[1][2] Its primary physiological function is to clear desialylated glycoproteins from circulation. This natural biological process has been ingeniously co-opted for therapeutic purposes. The binding of ligands to ASGPR is calcium-dependent and specific for terminal galactose or N-acetylgalactosamine residues.

A key principle in ASGPR targeting is the "cluster effect" or multivalency. While a single GalNAc moiety exhibits weak binding to the receptor, a trivalent presentation of GalNAc, with optimal spacing of 15-20 Å between the sugar residues, results in a dramatic increase in binding affinity, with dissociation constants (Kd) shifting from the micromolar (µM) to the nanomolar (nM) range.[3][4] This high-avidity interaction facilitates rapid and efficient receptor-mediated endocytosis of the conjugated cargo.[1]

This compound is a chemically synthesized building block designed for the facile incorporation of a Tri-GalNAc targeting ligand onto a variety of molecules. The acetyl (OAc) groups on the sugar hydroxyls and the benzyloxycarbonyl (Cbz) group on the amine of the linker serve as protecting groups. These protecting groups prevent unwanted side reactions during synthesis and conjugation and can be selectively removed to either reveal the active targeting ligand or to allow for further chemical modification.[5][6]

Synthesis and Deprotection of this compound

The synthesis of triantennary GalNAc ligands can be complex and time-consuming.[7] However, scalable processes have been developed to produce these crucial molecules in multi-kilogram quantities.[8] The general strategy involves the synthesis of a GalNAc phosphoramidite or a tri-GalNAc CPG solid support for automated oligonucleotide synthesis, or the creation of a triantennary core to which activated GalNAc monomers are attached.[9][10]

A "pot-economy" approach has been described for the synthesis of triantennary GalNAc, which minimizes the number of separate reaction and purification steps, making the process more efficient and environmentally friendly.[9][11] This method involves the sequential addition of reagents to a single reaction vessel to build the triantennary structure.[12]

Deprotection of Acetyl and Cbz Groups:

To render the Tri-GalNAc moiety active for ASGPR binding and to unmask the linker for conjugation, the acetyl and Cbz protecting groups must be removed.

  • Acetyl Group Removal: The acetyl groups on the GalNAc residues are typically removed under basic conditions, for example, by treatment with ammonia or a suitable amine.

  • Cbz Group Removal: The Cbz group is commonly removed by catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas).[13] However, for substrates with sensitive functionalities that are not compatible with hydrogenolysis, alternative methods such as acid-mediated deprotection (e.g., using HCl in an organic solvent or aluminum chloride in a fluorinated solvent) can be employed.[13][14]

Quantitative Data on ASGPR Binding and Cellular Uptake

The trivalent nature of Tri-GalNAc conjugates is critical for high-affinity binding to ASGPR. The following tables summarize key quantitative data from the literature.

LigandReceptor/Cell LineBinding Affinity (Kd)Reference(s)
Monomeric GalNAcAsialoglycoprotein Receptor (ASGPR)~40 µM[3][15]
Trivalent GalNAcAsialoglycoprotein Receptor (ASGPR)< 100 pM to 2.75 nM[16][17]

Table 1: Binding Affinities of GalNAc Ligands to ASGPR.

ConjugateCell LineParameterValueReference(s)
Tri-GalNAc-siRNAPrimary Human HepatocytesCellular UptakeSignificant uptake observed at 16 nM and 200 nM[18]
Tri-GalNAc-biotin (2 µM) + NeutrAvidin-650 (500 nM)HepG2 cellsCellular UptakeTime-dependent increase in fluorescence[4][19]
Tri-GalNAc-Antisense Oligonucleotide (ASO)Mouse LiverED50 for mRNA reduction0.5-2 mg/kg[20]
Tri-GalNAc-Cetuximab (antibody)HepG2 cellsEGFR Degradation~40% downregulation at 30 nM[19]

Table 2: Cellular Uptake and Activity of Tri-GalNAc Conjugates.

Experimental Protocols

General Protocol for Conjugation of Tri-GalNAc-NHS Ester to a Primary Amine-Containing Molecule

This protocol describes a general method for conjugating a Tri-GalNAc ligand, activated as an N-hydroxysuccinimide (NHS) ester, to a molecule containing a primary amine, such as a protein or a modified oligonucleotide.[4][21]

  • Preparation of Tri-GalNAc-NHS Ester:

    • Dissolve Tri-GalNAc-COOH in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Stir the reaction at room temperature for several hours to overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the activated Tri-GalNAc-NHS ester can be used directly or purified.

  • Conjugation Reaction:

    • Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4-8.0).

    • Add the Tri-GalNAc-NHS ester solution dropwise to the solution of the amine-containing molecule while stirring. The molar ratio of NHS ester to the target molecule may need to be optimized.[4]

    • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

  • Purification of the Conjugate:

    • Purify the resulting conjugate using an appropriate method based on the properties of the cargo molecule, such as size exclusion chromatography, dialysis, or HPLC.

In Vitro Cellular Uptake Assay in HepG2 Cells

This protocol provides a general method for assessing the ASGPR-mediated uptake of a fluorescently labeled Tri-GalNAc conjugate in HepG2 cells, a human hepatoma cell line that expresses ASGPR.[4][22][23]

  • Cell Culture:

    • Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells in 24- or 96-well plates and allow them to adhere and reach near confluence.

  • Cellular Uptake Experiment:

    • Wash the cells with pre-warmed PBS or serum-free medium.

    • Add the fluorescently labeled Tri-GalNAc conjugate at the desired concentration to the cells.

    • For competition experiments to confirm ASGPR-mediated uptake, pre-incubate a set of wells with a high concentration of free GalNAc or asialofetuin for 30 minutes before adding the labeled conjugate.

    • Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.[4][24]

  • Analysis:

    • Fluorescence Microscopy:

      • Wash the cells several times with cold PBS to remove unbound conjugate.

      • Fix the cells with 4% paraformaldehyde.

      • Counterstain the nuclei with DAPI.

      • Visualize the cells using a fluorescence microscope.

    • Flow Cytometry:

      • Wash the cells with cold PBS.

      • Detach the cells using trypsin-EDTA.

      • Resuspend the cells in FACS buffer.

      • Analyze the cellular fluorescence using a flow cytometer. The mean fluorescence intensity (MFI) is used to quantify uptake.[23]

    • Plate Reader-Based Quantification:

      • Wash the cells extensively with cold PBS.

      • Lyse the cells with a suitable lysis buffer.

      • Measure the fluorescence intensity of the cell lysate using a microplate reader.[4]

Visualizing Key Pathways and Workflows

ASGPR-Mediated Endocytosis Signaling Pathway

The following diagram illustrates the key steps in the internalization of a Tri-GalNAc conjugated therapeutic via the asialoglycoprotein receptor.

ASGPR_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tri-GalNAc_Drug Tri-GalNAc-Drug Conjugate ASGPR ASGPR Tri-GalNAc_Drug->ASGPR 1. Binding Coated_Pit Clathrin-Coated Pit ASGPR->Coated_Pit 2. Internalization Endosome Early Endosome (pH ~6.0) Coated_Pit->Endosome 3. Endosome Formation CURL Compartment for Uncoupling of Receptor and Ligand (CURL) (pH ~5.0) Endosome->CURL 4. Acidification & Uncoupling Recycled_ASGPR Recycled ASGPR CURL->Recycled_ASGPR 5a. Receptor Recycling Drug_Release Drug Release (e.g., siRNA) CURL->Drug_Release 5b. Ligand Release Lysosome Lysosome Degradation Degradation Lysosome->Degradation RISC RNA-Induced Silencing Complex (RISC) Recycled_ASGPR->ASGPR Drug_Release->Lysosome 6b. Trafficking to Lysosome Drug_Release->RISC 6a. Cytosolic Escape & Target Engagement

Caption: ASGPR-mediated endocytosis of a Tri-GalNAc-drug conjugate.

Experimental Workflow for Evaluating a Novel Tri-GalNAc Conjugate

This diagram outlines a typical workflow for the preclinical evaluation of a new therapeutic agent conjugated to a Tri-GalNAc ligand.

experimental_workflow Start Design & Synthesize Tri-GalNAc-Drug Conjugate Characterization Chemical Characterization (LC-MS, NMR) Start->Characterization In_Vitro_Binding In Vitro ASGPR Binding Assay (SPR, ELISA) Characterization->In_Vitro_Binding Cellular_Uptake Hepatocyte Cellular Uptake Assay (HepG2) In_Vitro_Binding->Cellular_Uptake In_Vitro_Activity In Vitro Functional Assay (e.g., gene silencing, cytotoxicity) Cellular_Uptake->In_Vitro_Activity In_Vivo_PK In Vivo Pharmacokinetics (PK) in Rodents In_Vitro_Activity->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Study (Disease Model) In_Vivo_PK->In_Vivo_Efficacy Tox_Study Toxicology Assessment In_Vivo_Efficacy->Tox_Study End Lead Candidate Tox_Study->End

Caption: Preclinical evaluation workflow for a Tri-GalNAc conjugate.

Conclusion

This compound and related triantennary GalNAc constructs are powerful tools for the development of liver-targeted therapeutics. The high affinity and specificity of the Tri-GalNAc ligand for the asialoglycoprotein receptor enable efficient delivery of a wide range of payloads to hepatocytes, leading to enhanced potency and an improved therapeutic index. This technical guide provides a foundational resource for researchers, summarizing key data and methodologies to facilitate the advancement of novel liver-directed therapies. The continued refinement of ligand design, conjugation strategies, and our understanding of the underlying biology will undoubtedly lead to the next generation of innovative medicines for liver diseases.

References

Introduction: The Rise of Hepatocyte-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Trivalent GalNAc Ligand Design

Audience: Researchers, scientists, and drug development professionals.

The targeted delivery of therapeutic agents to specific cell types represents a paramount goal in modern drug development. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the sinusoidal surface of hepatocytes, has emerged as a prime target.[1][2] This receptor's natural function is to clear circulating glycoproteins by recognizing terminal N-acetylgalactosamine (GalNAc) or galactose residues.[3][4]

Harnessing this endogenous pathway, scientists have developed ligands composed of multiple GalNAc moieties to achieve highly efficient and selective delivery of various therapeutic payloads, most notably small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver.[5][6][7] Among various configurations, the trivalent (triantennary) arrangement of GalNAc has become the gold standard, demonstrating a remarkable increase in binding affinity and subsequent therapeutic potency.[8][9] This guide provides a detailed overview of the fundamental principles governing the design of these trivalent GalNAc ligands, summarizing key structure-activity relationship (SAR) data and outlining essential experimental protocols for their evaluation.

Core Design Principles

The success of a trivalent GalNAc conjugate hinges on a synergistic interplay of valency, spatial orientation, and the chemical nature of its components.

The "Cluster Effect": Power of Trivalency

The ASGPR is a hetero-oligomeric complex, and its subunits arrange to form a trivalent binding site.[9] This architecture leads to a phenomenon known as the "cluster effect" or multivalency, where the avidity of a ligand with multiple binding motifs is orders of magnitude greater than the sum of its individual monovalent interactions.

  • Binding Affinity: Monovalent GalNAc ligands bind to the ASGPR with millimolar (mM) affinity, which is too weak for effective therapeutic targeting. In contrast, trivalent GalNAc ligands achieve nanomolar (nM) binding affinity, representing a potential 1,000,000-fold increase.[3][8]

  • Optimal Valency: While tetravalent ligands show a slightly higher affinity than trivalent ones, the improvement is modest.[3][8] Considering the increased synthetic complexity, trivalent ligands offer the optimal balance of high-affinity binding and manufacturability, establishing them as the industry standard.[8][9] Divalent ligands generally exhibit lower potency.[8]

Scaffold and Linker Architecture

The scaffold serves as the molecular backbone that presents the three GalNAc sugars in a precise spatial arrangement for optimal engagement with the ASGPR's binding pockets.

  • Scaffold Design: A variety of chemical scaffolds have been successfully employed, including those built from tris(hydroxymethyl)aminomethane (Tris), lysyl-lysine dipeptides, and trans-4-hydroxyprolinol.[10][11][12] The primary goal is to create a pre-organized, rigid structure that minimizes the entropic penalty upon binding. A simplified Tris-based GalNAc cluster has been identified as being highly efficient and can be assembled from readily available starting materials.[10][13]

  • Linker Spacing: The length and flexibility of the linkers connecting the GalNAc sugars to the scaffold are critical. The binding sites of the ASGPR are estimated to be separated by 15–25 Å.[12] Studies have shown that trivalent ligands with spacers of approximately 20 Å between GalNAc moieties exhibit significantly higher affinity than those with shorter spacers.[12][14]

  • Payload Conjugation: The entire trivalent GalNAc cluster is attached to the therapeutic payload (e.g., an oligonucleotide) via a separate linker. For siRNAs, this conjugation is typically made to the 3'-end of the sense strand, which allows for effective recognition by the ASGPR without interfering with the RNAi machinery.[5]

ASGPR-Mediated Endocytosis Pathway

The delivery of the therapeutic payload is a multi-step biological process initiated by the high-affinity binding of the GalNAc ligand to the ASGPR.

  • Binding & Internalization: The GalNAc-conjugated drug binds to ASGPR on the hepatocyte surface.[1] This binding triggers rapid aggregation of the ligand-receptor complexes into clathrin-coated pits.[1]

  • Endocytosis: The clathrin-coated pits invaginate to form endosomes, carrying the conjugate into the cell.[11][15]

  • Acidification & Dissociation: The endosome's internal environment becomes acidic, causing a conformational change in the ASGPR that leads to the dissociation of the GalNAc ligand.[15] The ASGPR is then recycled back to the cell surface, a process that occurs approximately every 15 minutes.[3]

  • Endosomal Escape & Payload Release: The free conjugate is trafficked to the lysosome. A fraction of the payload must escape the endo-lysosomal pathway to reach the cytoplasm (for siRNAs) or the nucleus (for some ASOs) to engage its target mRNA.[11][15] The exact mechanism of endosomal escape remains an area of active investigation but is a critical step for therapeutic efficacy.[11]

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm Ligand Trivalent GalNAc Conjugate ASGPR ASGPR on Hepatocyte Surface Ligand->ASGPR 1. Binding ClathrinPit Clathrin-Coated Pit ASGPR->ClathrinPit 2. Internalization EarlyEndosome Early Endosome (Acidification) ClathrinPit->EarlyEndosome 3. Endosome Formation EarlyEndosome->ASGPR Receptor Recycling Payload siRNA Payload Released EarlyEndosome->Payload 4. Endosomal Escape RISC RNA-Induced Silencing Complex (RISC) Target Target mRNA Degradation RISC->Target 6. Silencing Payload->RISC 5. Loading Workflow_Diagram A 1. Ligand Design & Scaffold Selection B 2. Chemical Synthesis of GalNAc Cluster A->B C 3. Conjugation to Therapeutic Payload (e.g., siRNA, ASO) B->C D 4. In Vitro Evaluation: ASGPR Binding Assay C->D E 5. In Vitro Evaluation: Hepatocyte Uptake Assay D->E F 6. In Vivo Evaluation: Rodent Model Efficacy E->F G 7. PK/PD Modeling & Lead Optimization F->G G->A Iterate

References

Tri-GalNAc(OAc)3-Cbz: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the trivalent N-acetylgalactosamine derivative, Tri-GalNAc(OAc)3-Cbz. Given the specialized nature of this molecule, publicly available quantitative data is limited. This guide therefore consolidates the existing information and provides generalized experimental protocols for researchers to determine these properties in their own laboratories.

Introduction to this compound

This compound is a key building block in the synthesis of targeted drug delivery systems. The triantennary GalNAc structure serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This interaction facilitates the targeted delivery of therapeutic payloads to the liver. The molecule's structure includes acetyl (OAc) protecting groups on the sugar moieties and a carboxybenzyl (Cbz) group protecting a primary amine. These protecting groups are crucial for synthetic strategies and also significantly influence the molecule's solubility and stability profiles.

Solubility Data

Direct quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly accessible literature. However, based on product data sheets from various suppliers and the general properties of acetylated carbohydrates, a qualitative and estimated solubility profile can be summarized.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
Tri-GalNAc(OAc)3DMSO10 mg/mLRequires sonication for dissolution.
Tri-GalNAc(OAc)3In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)≥ 1.33 mg/mLForms a clear solution; saturation point not specified.
Tri-GalNAc(OAc)3In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in saline))≥ 1.33 mg/mLForms a clear solution; saturation point not specified.
Tri-GalNAc(OAc)3In vivo formulation (10% DMSO, 90% corn oil)≥ 1.33 mg/mLForms a clear solution; saturation point not specified.
TriGalNAc CBzDMSOSolubleQuantitative value not provided.

General Solubility Trends for Protected Carbohydrates:

The presence of acetyl protecting groups on the hydroxyls of the GalNAc residues significantly decreases the polarity of the molecule compared to its unprotected form. This generally leads to:

  • Increased solubility in moderately polar organic solvents: Such as dichloromethane (DCM), chloroform, and ethyl acetate.

  • Reduced solubility in highly polar protic solvents: Such as water and methanol. The Cbz group also contributes to the overall hydrophobicity of the molecule.

The following table provides an estimated, non-empirically verified solubility profile for this compound based on these chemical principles. Researchers should verify these estimations experimentally.

Data Presentation: Estimated Solubility Profile of this compound

SolventPolarity IndexPredicted SolubilityRationale
Water10.2Very LowHigh number of hydrophobic acetyl and Cbz groups.
Methanol5.1Low to ModerateMay exhibit some solubility due to its ability to hydrogen bond, but likely limited.
Ethanol4.3ModerateSimilar to methanol but slightly less polar.
Acetone4.3Moderate to HighGood solvent for many protected carbohydrates.
Dichloromethane (DCM)3.1HighCommonly used solvent in the synthesis of such compounds.
Chloroform4.1HighSimilar to DCM.
Ethyl Acetate4.4Moderate to HighA less polar ester solvent.
Tetrahydrofuran (THF)4.0HighA good solvent for a wide range of organic molecules.
Dimethylformamide (DMF)6.4HighA polar aprotic solvent known for its broad solvency.
Dimethyl sulfoxide (DMSO)7.2HighA highly polar aprotic solvent, confirmed to be a good solvent for related compounds.

Stability Data

  • Acetyl (OAc) Esters: Acetyl groups are esters and are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on pH and temperature. They are generally stable under neutral conditions.

  • Carboxybenzyl (Cbz) Carbamate: The Cbz group is a carbamate that is known to be stable under a wide range of conditions, including basic and mildly acidic environments. It is, however, readily cleaved by catalytic hydrogenolysis. It can also be removed by strong acids like HBr in acetic acid.

Storage Recommendations:

Based on the general stability of similar compounds, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 6 months

It is recommended to store solutions in anhydrous solvents to prevent hydrolysis of the acetyl groups.

Experimental Protocols

For researchers needing to generate precise quantitative data, the following standard protocols are recommended.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • After agitation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • The solubility is calculated from the measured concentration and the dilution factor.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp for photostability testing

  • Oven for thermal stress testing

  • HPLC system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl to a final concentration of 0.1 M. Incubate at a set temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound and add NaOH to a final concentration of 0.1 M. Incubate at room temperature or a slightly elevated temperature, taking samples at intervals. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound and add H₂O₂ (e.g., 3%). Incubate at room temperature and sample over time.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) and test for degradation over time.

  • Photostability: Expose the solid compound to UV light (e.g., according to ICH Q1B guidelines) and analyze for degradation.

  • Analysis: Analyze all stressed samples by a suitable analytical method, such as HPLC, to separate the parent compound from any degradation products.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate on orbital shaker (e.g., 24-72h at 25°C) prep2->equil1 samp1 Settle undissolved solid equil1->samp1 samp2 Filter supernatant (0.22 µm filter) samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Quantify by HPLC samp3->samp4 res1 Calculate Equilibrium Solubility samp4->res1

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution/Solid acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, RT) start->base oxid Oxidative (e.g., 3% H2O2, RT) start->oxid therm Thermal (Solid) (e.g., 70°C) start->therm photo Photolytic (Solid) (ICH Q1B) start->photo analysis Analyze samples at time intervals by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis outcome Identify degradation products Determine degradation pathways Assess intrinsic stability analysis->outcome

Caption: Workflow for stability assessment via forced degradation studies.

The Crucial Role of Acetate Protection in GalNAc Derivatives for Targeted Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of oligonucleotide therapeutics to specific cell types represents a significant advancement in modern medicine. Among the most successful strategies is the use of N-acetylgalactosamine (GalNAc) to target hepatocytes, the primary cells of the liver. This approach leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR) expressed on the surface of these cells. The synthesis of well-defined GalNAc-oligonucleotide conjugates is a complex process where the strategic use of protecting groups is paramount. This technical guide provides a detailed exploration of the core principles behind acetate protection in the synthesis of GalNAc derivatives, focusing on its application in the development of targeted oligonucleotide drugs.

The Imperative of Protecting Groups in Glycochemistry

Carbohydrates, such as GalNAc, are replete with hydroxyl (-OH) groups of similar reactivity. During the intricate multi-step synthesis of GalNAc-conjugated oligonucleotides, these hydroxyl groups can interfere with desired chemical transformations. Protecting groups are temporarily installed on these functional groups to prevent unwanted side reactions.

Acetate esters are widely employed as protecting groups for the hydroxyl moieties of GalNAc during the synthesis of phosphoramidite building blocks. These acetyl groups are stable under the conditions required for solid-phase oligonucleotide synthesis but can be efficiently removed during the final deprotection step. This strategy of employing different classes of protecting groups that can be removed under distinct conditions is known as orthogonal protection.[1][2]

The Synthesis and Deprotection Workflow of GalNAc-Oligonucleotide Conjugates

The journey from a protected GalNAc monomer to a biologically active oligonucleotide conjugate involves a meticulously planned workflow. The key stages involve the synthesis of an acetate-protected GalNAc phosphoramidite, its incorporation into an oligonucleotide chain via solid-phase synthesis, and a final deprotection step to unmask the functional hydroxyl groups, which are crucial for receptor binding.

The following diagram illustrates a generalized workflow for the synthesis of a GalNAc-siRNA conjugate:

G cluster_synthesis Synthesis Phase cluster_oligo Solid-Phase Oligonucleotide Synthesis cluster_deprotection Deprotection & Purification A Acetate-Protected GalNAc B Phosphoramidite Synthesis A->B Chemical Modification C Acetate-Protected GalNAc Phosphoramidite B->C Activation F Coupling of GalNAc Phosphoramidite C->F D Solid Support E Oligonucleotide Chain Elongation D->E Nucleoside Addition Cycles E->F G Fully Protected GalNAc-Oligonucleotide on Solid Support F->G H Cleavage from Solid Support & Base Deprotection G->H I Acetate Deprotection (Ammonolysis) H->I J Purification (e.g., HPLC) I->J K Biologically Active GalNAc-Oligonucleotide Conjugate J->K

Figure 1: Generalized workflow for the synthesis of GalNAc-oligonucleotide conjugates.

The Critical Deprotection Step: Unmasking for Biological Activity

While acetate groups are essential for a successful synthesis, their presence on the final GalNAc-oligonucleotide conjugate would hinder its therapeutic efficacy. The N-acetyl group at the 2-position and the hydroxyl groups at the 3- and 4-positions of the galactose ring are critical for high-affinity binding to the ASGPR.[3] Therefore, complete removal of the acetate protecting groups from the hydroxyls is a crucial final step.

This deprotection is typically achieved by ammonolysis, which involves treating the protected conjugate with aqueous ammonia or a mixture of aqueous ammonia and methylamine.[4][5] This process cleaves the ester bonds of the acetate groups, regenerating the free hydroxyls.

Experimental Protocol: Representative Deprotection of Acetylated GalNAc-Oligonucleotides

The following is a representative protocol for the deprotection of a GalNAc-conjugated oligonucleotide synthesized on a solid support. Specific conditions may vary depending on the scale of the synthesis and the specific oligonucleotide sequence.

Table 1: Representative Protocol for Deprotection of Acetylated GalNAc-Oligonucleotides

StepReagent/ConditionDurationTemperaturePurpose
1. Cleavage and DeprotectionConcentrated aqueous ammonia (28-30%) or a 1:1 mixture of aqueous ammonia and 40% aqueous methylamine (AMA)8-16 hours55 °CCleavage from solid support and removal of protecting groups from nucleobases and phosphate backbone.
2. EvaporationSpeedVac or nitrogen streamTo drynessRoom TemperatureRemoval of ammonia/methylamine.
3. ReconstitutionNuclease-free water or appropriate buffer-Room TemperatureDissolving the deprotected oligonucleotide.
4. PurificationAnion-exchange or reverse-phase HPLC--Isolation of the pure GalNAc-oligonucleotide conjugate.
5. AnalysisLC-MS and UV spectroscopy--Confirmation of molecular weight and quantification.

Note: It is crucial to ensure complete removal of the acetyl groups, as incomplete deprotection can lead to reduced binding affinity to the ASGPR and consequently, lower therapeutic potency. Troubleshooting for incomplete deprotection may involve extending the reaction time or increasing the temperature of the ammonolysis step.[6] Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for verifying the complete removal of all protecting groups.[7][8]

The Impact of GalNAc Structure on ASGPR Binding and In Vivo Efficacy

The precise structure and presentation of the GalNAc ligand are critical for its recognition by the ASGPR and subsequent cellular uptake. Research has demonstrated that both the N-acetyl group and the multivalency of the ligand play a significant role in binding affinity.

Table 2: ASGPR Binding Affinities of GalNAc Derivatives

LigandValencyBinding Affinity (Kd)Reference
GalactoseMonovalentLow (mM range)[3]
N-Acetylgalactosamine (GalNAc)Monovalent40 µM[9][10]
Trivalent GalNAc ConjugateTrivalentNanomolar (nM) range[3]

As the data indicates, the presence of the N-acetyl group enhances binding affinity by 10- to 60-fold compared to galactose.[3] Furthermore, presenting multiple GalNAc residues in a clustered or "trivalent" configuration leads to a dramatic increase in binding affinity, a phenomenon known as the "cluster effect" or "multivalency effect".[3] This high-avidity interaction is essential for the efficient and selective uptake of GalNAc-oligonucleotide conjugates into hepatocytes.

The Cellular Fate of GalNAc-Oligonucleotide Conjugates: A Signaling Pathway Overview

Once the GalNAc-oligonucleotide conjugate is administered, it embarks on a journey to the liver, where it engages with the ASGPR on hepatocytes. This interaction triggers a cascade of events leading to the internalization of the therapeutic payload.

The following diagram outlines the key steps in the ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate:

cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space GalNAc-siRNA GalNAc-siRNA ASGPR ASGPR GalNAc-siRNA->ASGPR Binding Endosome Endosome ASGPR->Endosome Endocytosis RISC RISC Loading Endosome->RISC Endosomal Escape (siRNA release) mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Gene Silencing

References

A Technical Guide to the Initial Investigation of Tri-GalNAc(OAc)3-Cbz for Hepatocyte-Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted delivery of therapeutics to hepatocytes is a significant strategy for treating various liver diseases and for modulating liver-expressed proteins. The asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly and specifically expressed on the surface of hepatocytes, is a prime target for this purpose. This receptor exhibits a high binding affinity for N-acetylgalactosamine (GalNAc) residues, particularly when presented in a multivalent format. Triantennary GalNAc (Tri-GalNAc) conjugates have emerged as a highly effective ligand for ASGPR, demonstrating a binding affinity up to 106 times greater than their monovalent counterparts. This guide focuses on the initial experimental investigations of Tri-GalNAc(OAc)3-Cbz, a protected form of a Tri-GalNAc ligand, for its potential in mediating hepatocyte uptake. We will cover the necessary chemical deprotection, detailed experimental protocols for cell-based uptake assays, and methods to confirm the specificity of the ASGPR-mediated pathway.

The Tri-GalNAc Ligand and the Role of Protective Groups

The compound this compound is a synthetic precursor to the active ASGPR ligand. The "(OAc)3" denotes that the hydroxyl groups on the three GalNAc sugar moieties are protected by acetyl (Ac) groups, and "Cbz" indicates that an amine group, likely on the linker scaffold, is protected by a benzyloxycarbonyl group. These protective groups are essential during chemical synthesis to prevent unwanted side reactions. However, for the ligand to be recognized by the ASGPR, these groups must be removed to expose the free hydroxyl and amine functionalities. Therefore, the first step in any biological investigation is the chemical deprotection of the molecule.

Deprotection of this compound

The initial investigation begins with the conversion of the protected precursor into a biologically active ligand. This typically involves a two-step deprotection process.

G cluster_deprotection Deprotection Workflow A This compound (Protected Precursor) B Step 1: Deacetylation (e.g., NaOMe in MeOH) A->B C Tri-GalNAc-Cbz (Intermediate) B->C D Step 2: Cbz Removal (e.g., Hydrogenolysis, Pd/C, H2) C->D E Active Tri-GalNAc Ligand (Deprotected) D->E

Caption: Workflow for the chemical deprotection of this compound.

The ASGPR-Mediated Endocytosis Pathway

The biological activity of the Tri-GalNAc ligand is entirely dependent on its interaction with ASGPR on hepatocytes. Upon binding, the receptor-ligand complex is internalized via clathrin-mediated endocytosis. The complex traffics through the endosomal pathway, and as the endosome acidifies, the ligand dissociates from the receptor. The ASGPR is then recycled back to the cell surface (a process that takes approximately 15 minutes), ready to bind new ligands, while the ligand and its conjugated cargo are transported to the lysosome for degradation. This rapid recycling and high receptor density (around 500,000 copies per cell) make the ASGPR an exceptionally efficient system for the specific uptake of targeted molecules into hepatocytes.

G cluster_pathway ASGPR-Mediated Endocytosis Ligand Tri-GalNAc Conjugate ASGPR ASGPR (Hepatocyte Surface) Ligand->ASGPR Ca2+ Lysosome 6. Lysosome Ligand->Lysosome Complex Ligand-ASGPR Complex ASGPR->Complex Recycling 5. ASGPR Recycling ASGPR->Recycling Binding 1. High-Affinity Binding Binding->Complex Endocytosis Clathrin-Mediated Endocytosis Complex->Endocytosis ClathrinPit 2. Clathrin-Coated Pit Formation ClathrinPit->Endocytosis Endosome 3. Early Endosome Endocytosis->Endosome Endosome->Ligand Cargo Released Endosome->ASGPR Receptor Released Dissociation 4. Acidification & Dissociation Endosome->Dissociation Recycling->ASGPR Degradation Cargo Degradation Lysosome->Degradation

Caption: The cellular pathway of Tri-GalNAc conjugate uptake via ASGPR.

Experimental Protocols

The following protocols provide a framework for the initial in vitro investigation of a deprotected Tri-GalNAc ligand's ability to mediate hepatocyte uptake.

Cell Culture
  • Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh7 are suitable models as they express high levels of ASGPR. A control cell line that does not express ASGPR, such as the human lung carcinoma A549 cell line, should be used to demonstrate specificity.

  • Culture Conditions: Cells should be cultured in appropriate media (e.g., Eagle's Minimum Essential Medium for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Hepatocyte Uptake Assay

This protocol is adapted from studies using a Tri-GalNAc-biotin conjugate to mediate the uptake of fluorescently labeled NeutrAvidin.

  • Objective: To quantify the uptake of a cargo molecule delivered by the Tri-GalNAc ligand into hepatocytes over time.

  • Materials:

    • Deprotected, purified Tri-GalNAc ligand.

    • Fluorescently labeled cargo protein (e.g., NeutrAvidin-650, 'NA-650'). The cargo is complexed non-covalently with a biotinylated version of the Tri-GalNAc ligand.

    • HepG2, Huh7, and A549 cells.

    • 96-well black, clear-bottom tissue culture plates.

    • Phosphate-buffered saline (PBS).

    • Cell lysis buffer.

    • Fluorescence plate reader.

  • Procedure:

    • Cell Seeding: Seed HepG2, Huh7, and A549 cells into a 96-well plate at a density of 50,000 - 150,000 cells per well and allow them to adhere overnight.

    • Preparation of Complex: Prepare the Tri-GalNAc-cargo complex by incubating the biotinylated Tri-GalNAc ligand with the fluorescently labeled NeutrAvidin (e.g., 2 µM of ligand with 500 nM of NA-650) in serum-free media for 30 minutes at room temperature.

    • Cell Treatment: Aspirate the culture medium from the cells and wash once with PBS. Add the prepared complex solution to the wells. Include control wells with NA-650 alone.

    • Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 2, 4, 6, 16 hours).

    • Washing: After incubation, aspirate the treatment solution and wash the cells three times with cold PBS to remove any non-internalized complex.

    • Lysis & Quantification: Add cell lysis buffer to each well. Measure the intracellular fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths appropriate for the fluorophore).

Confirmation of ASGPR-Mediated Uptake

To ensure the observed uptake is specific to the ASGPR pathway, two key experiments should be performed.

  • Competitive Inhibition Assay:

    • Pre-incubate HepG2 cells with a high concentration (e.g., 100-fold molar excess) of a non-biotinylated, deprotected Tri-GalNAc ligand for 30-60 minutes.

    • Add the Tri-GalNAc-biotin/NA-650 complex to the wells without washing.

    • Incubate for a fixed time point (e.g., 6 hours) and quantify uptake as described above.

    • A significant reduction in fluorescence compared to the non-competed control indicates that both molecules are competing for the same receptor.

  • ASGPR Gene Knockdown (siRNA):

    • Transfect HepG2 cells with siRNA specifically targeting the ASGPR1 subunit or a non-targeting control siRNA.

    • After 48-72 hours, confirm knockdown via qPCR or Western blot.

    • Perform the uptake assay as described in section 4.2 on the siRNA-treated cells.

    • A dramatic decrease in uptake in the ASGPR-knockdown cells compared to the control siRNA-treated cells provides strong evidence of ASGPR dependency.

G cluster_workflow Experimental Workflow for Uptake & Specificity Assays cluster_competition Competition Assay cluster_sirna siRNA Knockdown A 1. Seed Cells (HepG2, Huh7, A549) in 96-well plates B 2. Prepare Tri-GalNAc -Cargo Complex A->B C 3. Treat Cells & Incubate (Time Course) B->C D 4. Wash Cells (Remove external complex) C->D E 5. Lyse Cells & Measure Fluorescence D->E F 2a. Pre-incubate with excess free ligand F->C G 0. Transfect cells with ASGPR or control siRNA G->A

Caption: Workflow for in vitro hepatocyte uptake and specificity validation.

Quantitative Data Summary

The following table summarizes representative quantitative parameters from published studies investigating a small molecule Tri-GalNAc-biotin conjugate, which serves as a model for the initial investigation of a deprotected this compound conjugate.

ParameterCell LineValue / ConditionOutcomeCitation
Concentration HepG22 µM (Ligand 1) / 500 nM (NA-650)Time-dependent uptake observed
Incubation Time HepG24 hoursSignificant internalization of NA-650
Cell Line Specificity HepG2, Huh7 (ASGPR+) vs. A549 (ASGPR-)6 and 16 hoursHigh uptake in HepG2/Huh7; negligible uptake in A549
Competitive Inhibition HepG22 µM (Ligand 1) + 20 µM (Competitor 2)Significant inhibition of NA-650 uptake
ASGPR Knockdown HepG24 hours post-siRNA transfectionDramatically impeded internalization of NA-650
Lysosomal Co-localization HepG218 hoursConfocal microscopy showed co-localization of NA-650 with Lysotracker

Table based on data for Tri-GalNAc-biotin (compound 1) and Tri-GalNAc-CO2H (compound 2) from Zhou et al., 2021.

Conclusion

The initial investigation of this compound for hepatocyte uptake is a multi-step process that begins with essential chemical deprotection to yield a biologically active ligand. Subsequent in vitro studies using ASGPR-positive cell lines like HepG2 are critical to quantify uptake efficiency and kinetics. Furthermore, specificity must be rigorously confirmed through competition assays and gene knockdown experiments. The protocols and data presented in this guide provide a comprehensive framework for researchers to validate the potential of novel Tri-GalNAc conjugates as vehicles for hepatocyte-specific drug delivery. Successful validation in these initial stages is a crucial prerequisite for more advanced preclinical and clinical development.

Methodological & Application

Application Notes and Protocols for the Conjugation of Tri-GalNAc(OAc)3-Cbz to siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of small interfering RNA (siRNA) to hepatocytes is a clinically validated and powerful strategy for the treatment of various liver diseases. This is achieved by conjugating the siRNA to a trivalent N-acetylgalactosamine (Tri-GalNAc) ligand, which binds with high affinity to the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes. This application note provides a detailed protocol for the conjugation of a protected Tri-GalNAc derivative, Tri-GalNAc(OAc)3-Cbz, to a custom-synthesized siRNA. The protocol covers the synthesis of an amine-modified siRNA, solution-phase conjugation, and subsequent deprotection and purification steps to yield the final, biologically active GalNAc-siRNA conjugate.

Experimental Overview

The overall workflow for the synthesis of the Tri-GalNAc-siRNA conjugate is a multi-step process that begins with the solid-phase synthesis of an amine-modified siRNA. This is followed by the solution-phase conjugation of the purified siRNA to an activated form of this compound. The final steps involve the removal of the protecting groups from both the siRNA and the GalNAc ligand, followed by purification and characterization of the final conjugate.

G cluster_0 siRNA Synthesis and Modification cluster_1 Conjugation and Final Processing Solid-Phase Synthesis Solid-Phase Synthesis Cleavage and Deprotection Cleavage and Deprotection Solid-Phase Synthesis->Cleavage and Deprotection Purification_siRNA Purification (e.g., HPLC) Cleavage and Deprotection->Purification_siRNA Characterization_siRNA Characterization (MS, HPLC) Purification_siRNA->Characterization_siRNA Conjugation Solution-Phase Conjugation Characterization_siRNA->Conjugation Amine-modified siRNA Activation Activation of this compound Activation->Conjugation Deprotection_All Global Deprotection (OAc & Cbz) Conjugation->Deprotection_All Purification_Final Final Purification (e.g., HPLC) Deprotection_All->Purification_Final Characterization_Final Final Characterization (MS, HPLC, Activity Assay) Purification_Final->Characterization_Final

Figure 1: Experimental workflow for Tri-GalNAc-siRNA synthesis.

Quantitative Data Summary

The following tables summarize typical quantitative data expected at various stages of the conjugation protocol. Actual results may vary depending on the specific siRNA sequence, reagents, and instrumentation used.

Table 1: Synthesis and Purification of Amine-Modified siRNA

ParameterTypical Value
Synthesis Scale1 µmol
Crude Yield (OD260)80 - 120 OD
Purity after HPLC> 95%
Final Yield (nmol)150 - 250 nmol

Table 2: Solution-Phase Conjugation and Deprotection

ParameterTypical Value
siRNA to Ligand Molar Ratio1 : 10
Reaction Time2 - 4 hours
Conjugation Efficiency70 - 90%
Cbz Deprotection Time4 - 8 hours
Final Conjugate Purity> 90%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 3'-Amine-Modified siRNA Sense Strand

This protocol describes the synthesis of the sense strand of the siRNA with a C3 or C6 amino-modifier at the 3'-terminus using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

  • 3'-Amino-Modifier CPG solid support (e.g., 3'-PT-Amino-Modifier C3 or C6 CPG)

  • RNA phosphoramidites (A, C, G, U) with standard protecting groups (e.g., Bz for A, Ac for C, iBu for G) and 2'-O-TBDMS protection

  • Standard synthesis reagents: Activator (e.g., ETT), Oxidizer, Capping reagents, Deblocking agent (trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

Procedure:

  • Pack a synthesis column with the 3'-Amino-Modifier CPG solid support (e.g., 1 µmol scale).

  • Perform the automated solid-phase synthesis of the desired siRNA sense strand sequence using the manufacturer's protocol for RNA synthesis.

  • Upon completion of the synthesis, keep the final 5'-DMT group on for purification purposes.

  • Dry the solid support under a stream of argon.

Protocol 2: Cleavage, Deprotection, and Purification of Amine-Modified siRNA

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)

  • Anhydrous DMSO

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Triethylammonium acetate (TEAA) buffer

  • Acetonitrile (ACN) for HPLC

  • Reverse-phase HPLC column (e.g., C18)

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of AMA solution and incubate at 65°C for 20 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

  • Cool the vial and transfer the supernatant to a new tube. Evaporate the AMA solution to dryness.

  • To remove the 2'-O-TBDMS protecting groups, resuspend the pellet in 250 µL of anhydrous DMSO, 125 µL of DIPEA, and 190 µL of TEA·3HF.

  • Incubate at 65°C for 2.5 hours.

  • Quench the reaction by adding 1.5 mL of n-butanol and vortexing.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the desilylated oligonucleotide.

  • Discard the supernatant and wash the pellet with 1 mL of n-butanol.

  • Dry the pellet and resuspend in an appropriate buffer for HPLC purification.

  • Purify the 5'-DMT-on, 3'-amino-modified siRNA using reverse-phase HPLC.

  • Collect the major peak and treat with 80% acetic acid for 30 minutes to remove the DMT group.

  • Lyophilize the sample and desalt using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).

  • Characterize the purified amine-modified siRNA by mass spectrometry and analytical HPLC.[1][2]

Protocol 3: Activation of this compound and Solution-Phase Conjugation

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to the amine-modified siRNA.

Materials:

  • This compound-linker-COOH (carboxy-terminated protected Tri-GalNAc)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMSO

  • Purified 3'-amino-modified siRNA

  • Sodium borate buffer (0.1 M, pH 8.5)

Procedure:

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound-linker-COOH (10 µmol) in 100 µL of anhydrous DMSO.

    • Add HATU (9.5 mg, 25 µmol) and DIPEA (8.7 µL, 50 µmol).

    • Vortex the mixture and let it react at room temperature for 30 minutes to form the activated NHS ester.

  • Conjugation to siRNA:

    • Dissolve the purified and lyophilized 3'-amino-modified siRNA (1 µmol) in 200 µL of 0.1 M sodium borate buffer (pH 8.5).

    • Add the activated this compound solution to the siRNA solution.

    • Vortex the reaction mixture and incubate at room temperature for 2-4 hours.

    • Monitor the reaction progress by analytical HPLC or LC-MS.[3][4]

Protocol 4: Global Deprotection and Purification of the Final Conjugate

This protocol involves a two-step deprotection to remove the acetyl (OAc) groups from the GalNAc moiety and the carboxybenzyl (Cbz) group, followed by final purification.

Materials:

  • Aqueous ammonium hydroxide (28-30%)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Nuclease-free water

  • Anion-exchange HPLC column

Procedure:

  • Deprotection of Acetyl Groups:

    • To the conjugation reaction mixture, add an equal volume of concentrated aqueous ammonium hydroxide.

    • Incubate at room temperature for 4-6 hours to remove the acetyl protecting groups from the GalNAc sugars.

    • Lyophilize the sample to remove the ammonia.

  • Deprotection of the Cbz Group (Transfer Hydrogenolysis):

    • Redissolve the lyophilized sample in a mixture of methanol and nuclease-free water (1:1, v/v).

    • Add 10% Pd/C catalyst (approximately 5-10 mg per µmol of conjugate).

    • Add ammonium formate (5-10 molar excess over the conjugate).

    • Incubate the reaction mixture at room temperature for 4-8 hours with gentle stirring. Monitor the reaction by LC-MS for the disappearance of the Cbz-protected conjugate.[5][6]

    • Upon completion, carefully filter the reaction mixture through a 0.22 µm syringe filter to remove the Pd/C catalyst.

  • Final Purification:

    • Purify the fully deprotected Tri-GalNAc-siRNA conjugate by anion-exchange HPLC.

    • Collect the fractions corresponding to the main product peak.

    • Desalt the purified conjugate using a suitable method.

  • Final Characterization:

    • Confirm the identity and purity of the final Tri-GalNAc-siRNA conjugate by mass spectrometry and analytical HPLC.

    • Quantify the final product by UV-Vis spectrophotometry at 260 nm.

    • Perform a functional assay (e.g., in vitro gene silencing in a hepatocyte cell line) to confirm biological activity.[7]

Mechanism of Action: Cellular Uptake and RNAi Pathway

The Tri-GalNAc-siRNA conjugate, once administered, targets hepatocytes through the specific interaction between the Tri-GalNAc ligand and the ASGPR on the cell surface. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the conjugate into endosomes. As the endosome acidifies, the conjugate dissociates from the receptor, which is then recycled back to the cell surface. A small fraction of the siRNA conjugate escapes the endosome and enters the cytoplasm. In the cytoplasm, the siRNA is processed by the Dicer enzyme and loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation, resulting in potent and durable gene silencing.

G cluster_0 Hepatocyte ASGPR ASGPR Endocytosis Receptor-Mediated Endocytosis ASGPR->Endocytosis Endosome Endosome Endocytosis->Endosome Dissociation Dissociation (Low pH) Endosome->Dissociation Recycling ASGPR Recycling Dissociation->Recycling Receptor Escape Endosomal Escape Dissociation->Escape siRNA RISC_Loading RISC Loading Escape->RISC_Loading mRNA_Cleavage mRNA Cleavage & Gene Silencing RISC_Loading->mRNA_Cleavage GalNAc_siRNA GalNAc-siRNA Conjugate GalNAc_siRNA->ASGPR Binding

Figure 2: Cellular uptake and mechanism of action of GalNAc-siRNA.

Conclusion

References

Application Notes and Protocols for the Synthesis of Tri-GalNAc(OAc)3-Cbz ASO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of antisense oligonucleotides (ASOs) to specific cell types is a critical aspect of enhancing their therapeutic efficacy and reducing off-target effects. The asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, provides an effective portal for the targeted delivery of therapeutics to the liver. Triantennary N-acetylgalactosamine (Tri-GalNAc) is a high-affinity ligand for ASGPR. Conjugating ASOs with a Tri-GalNAc moiety significantly improves their uptake by hepatocytes, leading to enhanced potency in silencing target genes in the liver.[1][2][3]

This document provides a detailed, step-by-step guide for the synthesis of Tri-GalNAc(OAc)3-Cbz ASO conjugates, a key intermediate in the production of liver-targeting ASO therapeutics. The synthesis involves the preparation of a protected Tri-GalNAc cluster, its activation, and subsequent conjugation to a modified ASO. Both solution-phase and solid-phase conjugation strategies are discussed, offering flexibility depending on the scale and specific requirements of the synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound ASO conjugates can be broadly divided into three main stages:

  • Synthesis of the this compound Linker: This involves the assembly of the triantennary GalNAc cluster with acetyl protecting groups and a Cbz-protected linker.

  • Synthesis of the Modified Antisense Oligonucleotide: ASOs are typically synthesized using automated solid-phase phosphoramidite chemistry and are modified with a terminal functional group (e.g., a 5'-amino linker) to enable conjugation.

  • Conjugation of the Tri-GalNAc Linker to the ASO: This crucial step can be performed using either a solution-phase or a solid-phase approach, followed by deprotection and purification of the final conjugate.

Experimental Protocols

Part 1: Synthesis of the this compound Linker

The this compound linker is a key component that facilitates the attachment of the targeting ligand to the ASO. While the detailed multi-step synthesis of this linker can be complex, various synthetic routes have been described in the literature. A general approach involves the synthesis of a trivalent scaffold which is then glycosylated with a protected GalNAc derivative. The linker is then functionalized with a Cbz-protected amine.

A "pot-economy" approach for the synthesis of a triantennary GalNAc cluster has been described, which minimizes purification steps and improves overall efficiency.[4] This method involves the sequential addition of reagents in a single reaction vessel to build the complex molecule.

Key Steps in a Representative Synthesis:

  • Preparation of a GalNAc Acid Chloride Derivative: A protected GalNAc acid is converted to its corresponding acid chloride using a reagent like oxalyl chloride in the presence of a catalytic amount of DMF.[4]

  • Amide Coupling to a Tris-amino Scaffold: The GalNAc acid chloride is then reacted with a tri-functional amine scaffold in a suitable solvent like DCM to form the triantennary structure.[4]

  • Introduction of the Cbz-Linker: The resulting triantennary GalNAc cluster is then further functionalized by reacting it with a bifunctional linker containing a Cbz-protected amine.

Part 2: Synthesis of the 5'-Amino-Modified Antisense Oligonucleotide

The ASO is synthesized using standard automated solid-phase phosphoramidite chemistry. To enable conjugation with the Tri-GalNAc linker, a 5'-amino-modifier phosphoramidite is used in the final coupling step of the solid-phase synthesis.

Protocol:

  • Automated Solid-Phase ASO Synthesis: The ASO with the desired sequence is assembled on a solid support (e.g., CPG) in a 3' to 5' direction using standard phosphoramidite chemistry.

  • Introduction of the 5'-Amino-Linker: In the final coupling cycle, a 5'-amino-modifier phosphoramidite (e.g., 5'-Amino-Modifier C6) is used to introduce a primary amine at the 5'-terminus of the ASO.

  • Deprotection and Cleavage: The ASO is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed using a standard deprotection solution (e.g., aqueous ammonia).

  • Purification: The crude 5'-amino-modified ASO is purified by chromatography, such as reversed-phase or anion-exchange HPLC.

Part 3: Conjugation of this compound to the ASO

This final step joins the targeting ligand to the therapeutic oligonucleotide. Both solution-phase and solid-phase strategies have been successfully employed.[5][6]

This approach involves reacting the activated Tri-GalNAc linker with the purified 5'-amino-modified ASO in a homogeneous solution.[1][7]

Protocol:

  • Activation of the this compound Linker: The carboxylic acid of the Cbz-linker on the Tri-GalNAc cluster is activated, for example, as a pentafluorophenyl (PFP) ester. This is typically achieved by reacting the carboxylic acid with PFP-trifluoroacetate in the presence of a base like pyridine.

  • Conjugation Reaction: The purified 5'-amino-modified ASO is dissolved in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5) and mixed with a solution of the activated this compound-PFP ester in an organic co-solvent (e.g., DMF). The reaction is allowed to proceed for several hours at room temperature.

  • Deprotection of Acetyl Groups: Following the conjugation, the acetyl protecting groups on the GalNAc residues are removed. This is typically achieved by treatment with aqueous ammonia.[7]

  • Purification of the Conjugate: The final Tri-GalNAc-ASO conjugate is purified from the reaction mixture using chromatographic techniques such as reversed-phase HPLC. Boronic acids can be used as mobile phase additives to improve the separation of conjugated and unconjugated oligonucleotides.[8]

In this strategy, the Tri-GalNAc moiety is attached to the ASO while it is still on the solid support. This is often achieved using a phosphoramidite derivative of the Tri-GalNAc cluster.[5][9][10]

Protocol:

  • Synthesis of Tri-GalNAc Phosphoramidite: The this compound linker is converted into a phosphoramidite derivative. This involves reacting the terminal hydroxyl group of the linker with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of an activator like N,N-diisopropylethylamine.

  • On-Support Conjugation: After the synthesis of the ASO sequence on the solid support is complete, the terminal 5'-DMT protecting group is removed. The Tri-GalNAc phosphoramidite is then coupled to the 5'-hydroxyl group of the ASO using standard phosphoramidite coupling conditions on the DNA/RNA synthesizer.

  • Cleavage and Deprotection: The fully assembled conjugate is cleaved from the solid support and all protecting groups (on the nucleobases, phosphate backbone, and the GalNAc acetyl groups) are removed in a single step using concentrated aqueous ammonia at elevated temperature.

  • Purification: The crude Tri-GalNAc-ASO conjugate is purified using HPLC.

Data Presentation

Table 1: Comparison of Solution-Phase and Solid-Phase Conjugation Strategies [5]

FeatureSolution-Phase ConjugationSolid-Phase Conjugation
Yield Generally higherCan be lower
Purity Often results in slightly higher purityMay require more extensive purification
Process Time Longer due to additional unit operationsMore expedient
Key Reagent Activated Ester (e.g., PFP) of Tri-GalNAcPhosphoramidite of Tri-GalNAc
Scalability Well-suited for large-scale synthesis[1]Amenable to automated synthesis

Visualizations

Experimental Workflow for Tri-GalNAc ASO Conjugate Synthesis

G cluster_0 Part 1: Linker Synthesis cluster_1 Part 2: ASO Synthesis cluster_2 Part 3: Conjugation & Purification GalNAc_acid Protected GalNAc Acid Acid_chloride GalNAc Acid Chloride GalNAc_acid->Acid_chloride Oxalyl Chloride Tri_GalNAc Tri-GalNAc Cluster Acid_chloride->Tri_GalNAc Amide Coupling Tris_scaffold Tris-amino Scaffold Tris_scaffold->Tri_GalNAc Final_linker This compound Linker Tri_GalNAc->Final_linker Cbz_linker Cbz-Linker Cbz_linker->Final_linker Coupling Solution_phase Solution-Phase Conjugation Final_linker->Solution_phase Activation (PFP) Solid_phase Solid-Phase Conjugation Final_linker->Solid_phase Phosphoramidite Synthesis Solid_support Solid Support ASO_synthesis Automated ASO Synthesis Solid_support->ASO_synthesis Modified_ASO 5'-Amino-Modified ASO ASO_synthesis->Modified_ASO Final Coupling Amino_modifier 5'-Amino-Modifier Phosphoramidite Amino_modifier->Modified_ASO Deprotection_ASO Cleavage & Deprotection Modified_ASO->Deprotection_ASO Modified_ASO->Solid_phase Purified_ASO Purified 5'-Amino ASO Deprotection_ASO->Purified_ASO HPLC Purified_ASO->Solution_phase Final_product Crude Tri-GalNAc-ASO Conjugate Solution_phase->Final_product Solid_phase->Final_product Final_deprotection Final Deprotection Final_product->Final_deprotection Purification Final Purification (HPLC) Final_deprotection->Purification Final_conjugate Pure Tri-GalNAc-ASO Conjugate Purification->Final_conjugate

Caption: Overall workflow for the synthesis of Tri-GalNAc ASO conjugates.

Signaling Pathway of Hepatocyte Targeting

G ASO_conjugate Tri-GalNAc ASO Conjugate Binding Binding ASO_conjugate->Binding ASGPR Asialoglycoprotein Receptor (ASGPR) on Hepatocyte Surface ASGPR->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Release ASO Release into Cytoplasm Endosome->Release mRNA Target mRNA Release->mRNA Hybridization Silencing Gene Silencing mRNA->Silencing RNase H Cleavage

References

Application Notes and Protocols for In Vitro Hepatocyte Targeting with Tri-GalNAc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted delivery of therapeutics to hepatocytes is a promising strategy for treating various liver diseases. The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, is an attractive target for this purpose.[1] Tri-antennary N-acetylgalactosamine (Tri-GalNAc) has emerged as a high-affinity ligand for ASGPR, enabling efficient and selective delivery of a wide range of therapeutic payloads, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and other macromolecules, to liver cells.[1][2][3][4][5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Tri-GalNAc-mediated hepatocyte targeting. The described experimental setup is crucial for assessing the binding, uptake, and efficacy of Tri-GalNAc-conjugated molecules.

Key Concepts

The targeting strategy relies on the specific interaction between the Tri-GalNAc ligand and the ASGPR. This interaction triggers receptor-mediated endocytosis, a process where the cell internalizes the ligand-receptor complex.[4][8][9][10] This process is initiated by the binding of the Tri-GalNAc conjugate to the ASGPR on the hepatocyte surface, followed by the formation of clathrin-coated pits.[11] These pits invaginate to form endosomes, which then acidify, causing the dissociation of the Tri-GalNAc conjugate from the receptor. The ASGPR is then recycled back to the cell surface, while the therapeutic payload is released into the cytoplasm or trafficked to other cellular compartments to exert its biological effect.[10]

Data Presentation

Table 1: Cell Line Characteristics for In Vitro Hepatocyte Targeting
Cell LineReceptorReceptor Density (receptors/cell)Suitability for Targeting Studies
HepG2Asialoglycoprotein Receptor (ASGPR)~76,000High
Primary HepatocytesAsialoglycoprotein Receptor (ASGPR)HighHigh (Gold Standard)
HeLaAsialoglycoprotein Receptor (ASGPR)None to very lowNegative Control
Table 2: Quantitative Analysis of Tri-GalNAc-ASGPR Interaction
ParameterLigandValueCell Line/System
Binding Affinity (Kd)Monovalent GalNAc10⁻⁴ MASGPR
Binding Affinity (Kd)Tri-antennary GalNAc5 x 10⁻⁹ MASGPR
Gene Silencing (IC50)Tri-GalNAc-ApoB siRNA~5 nMHepG2

Experimental Protocols

Protocol 1: HepG2 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the HepG2 human hepatoma cell line, which is a common model for in vitro hepatocyte targeting studies due to its high ASGPR expression.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • 15 mL conical tubes

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen HepG2 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.[12]

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium the following day.[12]

  • Sub-culturing:

    • When cells reach 70-80% confluency, aspirate the medium.[12][13]

    • Wash the cell monolayer once with sterile PBS.[12]

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.[12]

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.[12]

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Perform a cell count and seed new flasks at a desired density (e.g., 1:4 to 1:6 split ratio).[13]

    • Incubate the new flasks at 37°C with 5% CO₂. Change the medium every 2-3 days.[14]

Protocol 2: In Vitro Cellular Uptake Assay by Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled Tri-GalNAc conjugates in hepatocytes using flow cytometry.

Materials:

  • HepG2 cells

  • Fluorescently labeled Tri-GalNAc conjugate (e.g., FITC-Tri-GalNAc)

  • Complete growth medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed HepG2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[15]

  • Remove the culture medium and replace it with fresh medium containing the fluorescently labeled Tri-GalNAc conjugate at the desired concentration.

  • Incubate for a specified time (e.g., 2-4 hours) at 37°C.[7][15]

  • Wash the cells three times with cold PBS to remove any unbound conjugate.[15]

  • Trypsinize the cells and transfer the cell suspension to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of cold PBS.

  • Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) to quantify uptake.

Protocol 3: Competitive Binding Assay

This protocol is used to determine the specificity of the Tri-GalNAc conjugate's interaction with the ASGPR.

Materials:

  • HepG2 cells

  • Fluorescently labeled Tri-GalNAc conjugate

  • Unlabeled Tri-GalNAc or free GalNAc

  • Complete growth medium

  • PBS

  • Flow cytometer

Procedure:

  • Seed HepG2 cells as described in Protocol 2.

  • Pre-incubate the cells with increasing concentrations of unlabeled Tri-GalNAc or free GalNAc for 15-30 minutes at 37°C.[16]

  • Without washing, add the fluorescently labeled Tri-GalNAc conjugate at a constant concentration to all wells.

  • Incubate for 2 hours at 37°C.[2]

  • Wash, harvest, and analyze the cells by flow cytometry as described in Protocol 2.

  • A decrease in the MFI in the presence of the unlabeled competitor indicates specific binding to the ASGPR. The IC50 can be determined from the resulting dose-response curve.[2]

Protocol 4: Quantification of Gene Silencing by qRT-PCR

This protocol details the measurement of target mRNA knockdown in hepatocytes treated with Tri-GalNAc-siRNA conjugates.

Materials:

  • HepG2 cells treated with Tri-GalNAc-siRNA

  • RNA extraction kit (e.g., TRIZOL or RNeasy kit)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the treated HepG2 cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.[17]

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[18]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[18][19]

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 5: Analysis of Protein Knockdown by Western Blot

This protocol is for assessing the reduction in target protein levels following treatment with Tri-GalNAc-siRNA conjugates.

Materials:

  • HepG2 cells treated with Tri-GalNAc-siRNA

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with ice-cold lysis buffer.[20][21]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.[22]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[20]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[20]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[20]

    • Wash the membrane again with TBST.

    • Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Repeat the immunoblotting process with the primary antibody for the loading control.

Protocol 6: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity of the Tri-GalNAc conjugate.

Materials:

  • HepG2 cells treated with the Tri-GalNAc conjugate

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and treat them with various concentrations of the Tri-GalNAc conjugate. Include a positive control (e.g., lysis buffer or a known cytotoxic agent) and a negative control (untreated cells).[23][24][25][26]

  • After the desired incubation time, centrifuge the plate at 400 x g for 5 minutes.[23][26]

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[23][25]

  • Add the LDH reaction mixture provided in the kit to each well.[23][25]

  • Incubate at room temperature for 20-30 minutes, protected from light.[23][25]

  • Add the stop solution provided in the kit.[23][25]

  • Measure the absorbance at 490 nm using a plate reader.[23][25]

  • Calculate the percentage of cytotoxicity relative to the positive control.

Mandatory Visualizations

ASGPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ASGPR ASGPR CoatedPit Clathrin-Coated Pit ASGPR->CoatedPit 2. Clustering TriGalNAc Tri-GalNAc Conjugate TriGalNAc->ASGPR 1. Binding EarlyEndosome Early Endosome (pH ~6.0) CoatedPit->EarlyEndosome 3. Internalization LateEndosome Late Endosome EarlyEndosome->LateEndosome 5. Maturation RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome 4a. Dissociation & Receptor Sorting Payload Therapeutic Payload EarlyEndosome->Payload 4b. Payload Release Lysosome Lysosome (pH ~5.0) LateEndosome->Lysosome 7. Fusion DegradedPayload Degraded Payload Lysosome->DegradedPayload 8. Degradation RecyclingEndosome->ASGPR 6. Receptor Recycling

Caption: ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugates.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture HepG2 Cell Culture start->cell_culture treatment Treatment with Tri-GalNAc Conjugate cell_culture->treatment uptake_assay Cellular Uptake Assay (Flow Cytometry) treatment->uptake_assay binding_assay Competitive Binding Assay treatment->binding_assay gene_silencing Gene Silencing Analysis (qRT-PCR, Western Blot) treatment->gene_silencing cytotoxicity Cytotoxicity Assay (LDH Assay) treatment->cytotoxicity data_analysis Data Analysis uptake_assay->data_analysis binding_assay->data_analysis gene_silencing->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro hepatocyte targeting.

Logical_Relationships TriGalNAc Tri-GalNAc Ligand ASGPR ASGPR TriGalNAc->ASGPR Binds to Hepatocyte Hepatocyte ASGPR->Hepatocyte Expressed on Targeting Targeted Delivery Hepatocyte->Targeting Is the target of Payload Therapeutic Payload (e.g., siRNA) Payload->Targeting Is delivered via Therapeutic_Effect Therapeutic Effect (e.g., Gene Silencing) Targeting->Therapeutic_Effect Leads to

Caption: Logical relationships in Tri-GalNAc mediated hepatocyte targeting.

References

Troubleshooting & Optimization

challenges in conjugating Tri-GalNAc(OAc)3-Cbz to large molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for conjugating Tri-GalNAc(OAc)3-Cbz and its derivatives to large molecules. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of conjugating Tri-GalNAc to large molecules?

A1: The primary application is to achieve targeted delivery to hepatocytes (liver cells). The Tri-GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of hepatocytes.[1][2][3][4][5] This interaction facilitates receptor-mediated endocytosis, enabling the selective uptake of the conjugated large molecule, such as oligonucleotides or antibodies, into liver cells.[2][3][4][5][6] This targeted approach can enhance therapeutic potency and reduce off-target side effects.[2]

Q2: What is the role of the Cbz (carboxybenzyl) protecting group on this compound?

A2: The Cbz group is a protecting group for an amine functionality. In the context of conjugation, the full chemical structure and the specific reaction scheme are critical. Typically, the Tri-GalNAc moiety is functionalized with a linker that has a reactive group for conjugation. The Cbz group would need to be removed (deprotected) to free up the amine for subsequent reactions, or the carboxyl group of the Cbz is used for conjugation after activation. More commonly, Tri-GalNAc derivatives are synthesized with a terminal carboxyl group or other reactive handle specifically designed for conjugation.[7][8]

Q3: What types of large molecules are commonly conjugated with Tri-GalNAc?

A3: Tri-GalNAc is frequently conjugated to therapeutic oligonucleotides, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[5][6][7][8] It is also conjugated to proteins, particularly antibodies and antibody fragments, to create targeted degraders known as Lysosome-Targeting Chimeras (LYTACs).[4][7][8][9]

Q4: How does the number of GalNAc units affect targeting efficiency?

A4: The trivalent (triantennary) structure of Tri-GalNAc is crucial for high-affinity binding to the ASGPR, which exists as a trimer on the hepatocyte surface.[1] The simultaneous interaction of the three GalNAc residues with the receptor subunits results in a cooperative binding effect, leading to efficient endocytosis.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Inefficient Activation of Carboxyl Group: Incomplete conversion of the Tri-GalNAc derivative's carboxylic acid to an active ester (e.g., NHS ester).2. Suboptimal Reaction pH: The pH of the reaction buffer may not be ideal for the reaction between the activated Tri-GalNAc and the amine groups on the protein.3. Steric Hindrance: The conjugation site on the large molecule may be sterically hindered, preventing efficient access for the bulky Tri-GalNAc moiety.4. Hydrolysis of Activated Ester: The activated ester (e.g., NHS ester) is susceptible to hydrolysis, reducing its reactivity over time.1. Optimize Activation: Ensure anhydrous conditions during the activation step. Use a sufficient excess of activating agents (e.g., EDC/NHS).2. Adjust pH: For reactions with lysine residues, maintain a pH between 7.5 and 8.5 to ensure the primary amines are deprotonated and nucleophilic.3. Modify Linker: Consider using a Tri-GalNAc derivative with a longer, more flexible linker to overcome steric hindrance.4. Use Fresh Reagents: Prepare the activated Tri-GalNAc derivative immediately before use.
Precipitation of a Large Molecule during Conjugation 1. Change in Isoelectric Point: Modification of surface residues (e.g., lysines) can alter the protein's isoelectric point, leading to aggregation at the reaction pH.2. Hydrophobicity: The Tri-GalNAc ligand, especially with acetyl protecting groups, can increase the hydrophobicity of the conjugate.3. Solvent Incompatibility: The solvent used to dissolve the Tri-GalNAc derivative (e.g., DMSO) may cause the large molecule to precipitate.1. Buffer Optimization: Screen different buffer systems and pH values. The addition of stabilizing excipients (e.g., arginine, polysorbate) may help.2. Deprotection Strategy: If applicable, perform deprotection of the acetyl groups on the GalNAc units prior to the final purification step.3. Solvent Management: Minimize the volume of organic solvent added to the aqueous protein solution. Add the solvent slowly with gentle mixing.
Variable Degree of Labeling (DoL) 1. Inconsistent Reagent Stoichiometry: Variation in the molar ratio of the Tri-GalNAc derivative to the large molecule between batches.2. Reaction Time and Temperature: Fluctuations in reaction time and temperature can affect the extent of conjugation.1. Precise Stoichiometry: Carefully control the molar equivalents of the Tri-GalNAc derivative used. A common starting point for antibody conjugation is to use 25 equivalents of the activated Tri-GalNAc NHS ester.[7]2. Standardize Conditions: Maintain consistent reaction times and temperatures for all experiments.
Difficulty in Purifying the Conjugate 1. Similar Properties of Starting Material and Product: The unconjugated large molecule and the conjugate may have similar sizes and charges, making separation difficult.2. Presence of Aggregates: Aggregates formed during the reaction can complicate purification.1. Chromatography Selection: Use high-resolution purification methods such as size-exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography (IEX) if there is a sufficient charge difference.2. Pre-purification Step: Use a desalting column or tangential flow filtration (TFF) to remove excess unconjugated Tri-GalNAc before high-resolution chromatography.
Reduced Biological Activity of the Conjugated Molecule 1. Conjugation at an Active Site: The Tri-GalNAc moiety may be attached to a residue critical for the biological function of the large molecule.2. Conformational Changes: The conjugation process or the presence of the bulky ligand may induce conformational changes that inactivate the large molecule.1. Site-Specific Conjugation: If random conjugation (e.g., to lysines) is problematic, explore site-specific conjugation strategies to attach the Tri-GalNAc to a defined location away from the active site.2. Linker Design: Experiment with different linker lengths and compositions to minimize structural perturbations to the large molecule.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation via NHS Ester

This protocol describes the conjugation of a carboxylated Tri-GalNAc derivative to an antibody by targeting primary amines on lysine residues.

1. Activation of Tri-GalNAc-COOH to Tri-GalNAc-NHS Ester:

  • Dissolve the carboxylated Tri-GalNAc derivative in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).

  • Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.

2. Antibody Preparation:

  • Exchange the antibody into a suitable conjugation buffer, typically a phosphate or bicarbonate buffer at pH 7.5-8.5. This can be done using a desalting column or dialysis.

  • Adjust the antibody concentration to a suitable range (e.g., 2-10 mg/mL).

3. Conjugation Reaction:

  • Add the activated Tri-GalNAc-NHS ester solution (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the antibody solution.

  • A typical molar ratio is 25 equivalents of the NHS ester to 1 equivalent of the antibody, but this should be optimized for the specific antibody.[7]

  • Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.

4. Purification of the Conjugate:

  • Remove excess, unreacted Tri-GalNAc-NHS ester using a desalting column or tangential flow filtration (TFF).

  • Purify the conjugate using size-exclusion chromatography (SEC) to separate the conjugated antibody from any remaining unconjugated antibody and aggregates.

5. Characterization:

  • Determine the degree of labeling (DoL) using MALDI-TOF mass spectrometry.[7][9]

  • Assess the purity and presence of aggregates using SEC-HPLC.

  • Confirm the biological activity of the antibody conjugate in a relevant in vitro assay.

Visualizations

Signaling and Experimental Workflows

Conjugation_Workflow cluster_activation Step 1: Activation of Tri-GalNAc cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis A Tri-GalNAc-COOH C Tri-GalNAc-NHS Ester A->C Activation B EDC / NHS B->C E Conjugation Reaction (pH 7.5-8.5) C->E D Large Molecule (e.g., Antibody) D->E F Crude Conjugate Mixture E->F G Size-Exclusion Chromatography (SEC) F->G H Purified Tri-GalNAc Conjugate G->H Collect Fractions I Unconjugated Reactants & Aggregates G->I Discard J MALDI-TOF MS (Degree of Labeling) H->J K Functional Assay (Biological Activity) H->K ASGPR_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space ligand Tri-GalNAc Conjugate receptor ASGPR ligand->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking release Therapeutic Action (e.g., Payload Release, Protein Degradation) lysosome->release Processing

References

Technical Support Center: Optimizing Linker Length for Tri-GalNAc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on optimizing the linker length for Tri-GalNAc-based conjugates for targeted delivery to hepatocytes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Tri-GalNAc moiety in a conjugate?

The Tri-GalNAc (triantennary N-acetylgalactosamine) ligand is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver hepatocytes.[1][2] This specific interaction facilitates the targeted delivery of conjugated molecules (e.g., siRNAs, ASOs, small molecules) to the liver via receptor-mediated endocytosis.[3][4][5]

Q2: Why is the linker length between the Tri-GalNAc ligand and the payload important?

The linker's length and composition are critical for optimal binding to the ASGPR.[6][7] It provides the necessary spatial orientation for the three GalNAc residues to engage with the receptor's binding pockets simultaneously.[8] An inappropriate linker length can hinder this multivalent interaction, leading to reduced binding affinity and consequently, decreased uptake into hepatocytes.[7]

Q3: Is there a single optimal linker length for all Tri-GalNAc conjugates?

No, there is no universally optimal linker length. The ideal length is dependent on the nature of the conjugated payload (e.g., oligonucleotide, peptide, small molecule).[9] For some conjugates, increased spacing between the GalNAc cluster and the payload improves activity, while for others, a more compact design is favorable.[10][11] Empirical testing is necessary to determine the optimal linker for a specific conjugate.

Q4: What are common types of linkers used in Tri-GalNAc conjugates?

Common linkers include polyethylene glycol (PEG), alkyl chains, and more complex structures incorporating elements like serinol or hydroxyprolinol.[8][10] The choice of linker can influence not only the spatial presentation of the GalNAc ligand but also the conjugate's overall solubility, stability, and pharmacokinetic properties.

Q5: How does linker flexibility impact conjugate performance?

Linker flexibility is a key factor. While some flexibility is necessary to allow the GalNAc residues to orient correctly for receptor binding, excessive flexibility can be detrimental.[7] The goal is to strike a balance between conformational freedom and maintaining an optimal distance and orientation of the GalNAc moieties.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield during synthesis of the Tri-GalNAc-linker-payload conjugate. - Steric hindrance from a bulky payload. - Inefficient coupling chemistry. - Poor solubility of reactants.- Employ a longer, more flexible linker to reduce steric clash. - Optimize coupling reaction conditions (e.g., reagents, temperature, time). - Use a co-solvent to improve solubility.
Poor in vitro uptake of the conjugate in hepatocyte cell lines (e.g., HepG2). - Suboptimal linker length leading to poor ASGPR binding. - Aggregation of the conjugate. - Low expression of ASGPR on the cells.- Synthesize a series of conjugates with varying linker lengths (e.g., different numbers of PEG units) for comparative analysis. - Evaluate the conjugate's solubility and consider linker modifications to improve it. - Confirm ASGPR expression levels in the cell line used.
Inconsistent results between in vitro and in vivo experiments. - In vivo instability of the linker, leading to cleavage of the Tri-GalNAc ligand. - Different ASGPR expression levels between cell lines and animal models. - Rapid clearance of the conjugate in vivo.- Assess the metabolic stability of the linker in plasma and liver microsomes. - Consider that in vitro models may not fully recapitulate the in vivo environment.[10] - Modify the linker to improve the pharmacokinetic profile of the conjugate.
High off-target effects or toxicity. - The linker or its metabolites may have inherent toxicity. - The overall physicochemical properties of the conjugate lead to non-specific uptake.- Test the toxicity of the linker itself. - Modify the linker to be more hydrophilic to potentially reduce non-specific interactions.

Quantitative Data Summary

The following tables summarize representative data from studies on Tri-GalNAc-oligonucleotide conjugates, illustrating the impact of linker modifications. While the specific payload is different, the principles of linker optimization are broadly applicable.

Table 1: Effect of Linker Length on In Vivo Efficacy of Tri-GalNAc-siRNA Conjugates

Conjugate IDLinker CompositionDose (mg/kg)Target mRNA Reduction (%) at Day 7
siRNA-1Standard Triantennary185
siRNA-2+ 1 C3 Linker Unit183
siRNA-3+ 2 C3 Linker Units186
siRNA-4+ 3 C3 Linker Units184
siRNA-5+ C12 Linker182
siRNA-6+ HEG Linker185

Data adapted from studies on siRNA conjugates showing that for certain designs, increasing the spacing between GalNAc units did not significantly impact in vitro activity.[10][11]

Table 2: Impact of Scaffold and Linker on ASO Potency in Mice

Scaffold TypeLinker MoietyED50 (mg/kg)
Tris-basedHydrophilic0.5 - 2
Lys-LysHydrophobic> 5
TreblerMixed2 - 5
HydroxyprolinolHydrophilic1 - 3

This table illustrates that the scaffold connecting the linkers and the nature of the linkers themselves can significantly impact the in vivo potency of Tri-GalNAc conjugated antisense oligonucleotides (ASOs).[8]

Experimental Protocols

Protocol 1: Synthesis of Tri-GalNAc(OAc)3-Linker-Cbz Conjugates with Varying Linker Lengths

This protocol outlines a general strategy for synthesizing a series of conjugates with different linker lengths (e.g., using PEG linkers of varying units).

  • Synthesis of Linker-Cbz: Synthesize or procure a series of linkers (e.g., amino-PEGn-acid) and couple the Cbz (payload) to one end using standard amide coupling chemistry (e.g., EDC/NHS or HATU).

  • Activation of Linker-Cbz: Activate the free carboxyl or amino group on the linker-payload construct for subsequent conjugation.

  • Conjugation to Tri-GalNAc(OAc)3: React the activated linker-payload with a suitable Tri-GalNAc(OAc)3 precursor. The specific reaction will depend on the functional groups present. A common method is to use a Tri-GalNAc derivative with a free amine and react it with an activated carboxyl group on the linker.

  • Purification: Purify the final conjugate using flash chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol is for evaluating the uptake of the synthesized conjugates in a hepatocyte cell line.

  • Cell Culture: Culture HepG2 cells (or another suitable hepatocyte cell line) in appropriate media until they reach 70-80% confluency in 24-well plates.

  • Treatment: Treat the cells with varying concentrations of the Tri-GalNAc-linker-payload conjugates for a specified time (e.g., 4, 12, or 24 hours). Include a non-conjugated payload and a known active Tri-GalNAc conjugate as controls.

  • Cell Lysis: After incubation, wash the cells with PBS to remove any unbound conjugate and then lyse the cells using a suitable lysis buffer.

  • Quantification: Quantify the amount of internalized conjugate in the cell lysate. This can be done using various methods depending on the nature of the payload (e.g., LC-MS for small molecules, qPCR for oligonucleotides).

  • Data Analysis: Normalize the amount of internalized conjugate to the total protein concentration in the cell lysate and compare the uptake efficiency of the different linker-length conjugates.

Visualizations

ASGPR_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space conjugate Tri-GalNAc Conjugate asgpr ASGPR conjugate->asgpr Binding clathrin_pit Clathrin-Coated Pit asgpr->clathrin_pit Internalization recycling ASGPR Recycling asgpr->recycling endosome Early Endosome (pH drop) clathrin_pit->endosome endosome->asgpr Dissociation lysosome Lysosome (Payload Release) endosome->lysosome recycling->asgpr Return to Membrane

Caption: ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugates.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Evaluation synthesis Synthesize Conjugates (Varying Linker Lengths) purification Purify via HPLC synthesis->purification characterization Characterize (LC-MS, NMR) purification->characterization in_vitro In Vitro Uptake Assay (Hepatocyte Cell Line) characterization->in_vitro in_vivo In Vivo Efficacy Study (Animal Model) in_vitro->in_vivo Select Lead Candidates analysis Data Analysis & Linker Optimization in_vivo->analysis

Caption: Workflow for optimizing Tri-GalNAc conjugate linker length.

References

overcoming solubility issues with Tri-GalNAc(OAc)3-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Tri-GalNAc(OAc)3-Cbz. It provides troubleshooting advice and answers to frequently asked questions to help overcome common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A: this compound is a complex synthetic carbohydrate used extensively in biomedical research, particularly for targeted drug delivery to hepatocytes.[1][2] Its structure features a trivalent (tri-antennary) cluster of N-acetylgalactosamine (GalNAc) sugars. Key functional groups include:

  • Acetate (OAc) groups: These protect the hydroxyl groups on the GalNAc sugars.

  • Carboxybenzyl (Cbz) group: This protects an amine functionality, providing stability and a site for selective deprotection and subsequent conjugation to other molecules.[1]

These protecting groups are crucial for the molecule's stability and for controlling its reactivity during multi-step syntheses.[1]

Q2: What are the primary applications of this compound?

A: The trivalent GalNAc structure is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes).[2] This makes this compound an excellent targeting moiety for the development of:

  • Hepatocyte-targeted drug delivery systems: Including siRNAs, antisense oligonucleotides, and other therapeutic payloads.[3]

  • Lysosome-Targeting Chimeras (LYTACs): For the degradation of extracellular and membrane proteins.[4][5]

  • Probes for studying ASGPR-mediated endocytosis.

Q3: In what solvents is this compound generally soluble?

A: Due to its large size and the presence of both polar (e.g., esters, amides) and non-polar (e.g., Cbz group) moieties, the solubility of this compound can be challenging. It is generally soluble in polar aprotic solvents. Based on available data for the compound and its close analogs, it is known to be soluble in Dimethyl Sulfoxide (DMSO).[6] Dichloromethane (DCM) has also been used as a solvent for related compounds in synthesis.[7] For aqueous applications, co-solvent systems are typically required.

Troubleshooting Guide: Overcoming Solubility Issues

Problem 1: this compound is not dissolving in my chosen solvent.

Possible Cause Suggested Solution
Inappropriate solvent choice. Based on the principle of "like dissolves like," polar aprotic solvents are the best starting point. Try dissolving in high-purity, anhydrous DMSO.[6] If a less polar solvent is required for your reaction, consider dichloromethane (DCM) or a mixture of DCM with a more polar co-solvent.
Insufficient energy to break the crystal lattice. Gentle heating (e.g., to 30-40°C) can aid dissolution. However, monitor for any signs of degradation. Sonication is also a highly effective method for dissolving stubborn solutes. For a similar compound, the use of an ultrasonic bath was recommended to achieve a 10 mg/mL solution in DMSO.
Low-quality or wet solvent. The presence of water can significantly impact the solubility of protected carbohydrates. Use fresh, anhydrous solvents from a recently opened bottle. Hygroscopic solvents like DMSO should be handled with care to minimize water absorption.[4]
Concentration is too high. There is a saturation limit for any compound in a given solvent. Refer to the solubility data table below and try preparing a more dilute solution.

Problem 2: The compound dissolves initially but then precipitates out of solution.

Possible Cause Suggested Solution
Change in temperature. Solubility is often temperature-dependent. If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. Maintain a slightly elevated temperature if your experimental conditions allow.
Solvent evaporation. Over time, especially with volatile solvents like DCM, the concentration of the solute will increase, potentially leading to precipitation. Ensure your reaction vessel is well-sealed.
Reaction with other components. A component in your reaction mixture might be reacting with the this compound to form a less soluble product. Analyze the precipitate to determine its identity.
"Salting out" effect. When transitioning from an organic solvent to an aqueous buffer, the compound may crash out. This is a common issue. To address this, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing. The final percentage of the organic solvent should be kept as low as possible while maintaining solubility.

Quantitative Data Summary

The following table summarizes the known solubility of Tri-GalNAc(OAc)3 and provides guidance for this compound based on its structural similarity and available data.

SolventSolubility of Tri-GalNAc(OAc)3Estimated Solubility of this compoundNotes
Dimethyl Sulfoxide (DMSO) 10 mg/mLSolubleUltrasonic treatment may be required. Use anhydrous DMSO for best results.[6]
Dichloromethane (DCM) Data not availableLikely soluble to sparingly solubleOften used in the synthesis and purification of similar compounds.[7]
Dimethylformamide (DMF) Data not availableLikely solubleA common polar aprotic solvent for large organic molecules.
Methanol (MeOH) Data not availableSparingly soluble to insolublePolar protic solvents are generally less effective for large, protected carbohydrates.
Water InsolubleInsolubleRequires co-solvents for aqueous solutions.
Aqueous Buffers (e.g., PBS) InsolubleInsolubleRequires a co-solvent system (see experimental protocol below).

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound for Biological Assays

This protocol is adapted from a method for a structurally similar compound and is designed to create a clear, aqueous solution.[4][8]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl solution)

Procedure:

  • Prepare a stock solution in DMSO:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add anhydrous DMSO to create a concentrated stock solution (e.g., 10-15 mg/mL).

    • If necessary, sonicate the mixture in a water bath until the solid is completely dissolved.

  • Prepare the final aqueous solution (example for a 1 mL final volume):

    • In a new sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of your DMSO stock solution and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

    • Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.

    • The resulting solution should be clear. If any cloudiness or precipitation occurs, you may need to adjust the ratios, starting with a more dilute DMSO stock.

Visualizations

G cluster_start cluster_solvent Step 1: Solvent Selection cluster_dissolution Step 2: Dissolution Technique cluster_concentration Step 3: Concentration Check cluster_aqueous Step 4: Aqueous Preparation cluster_end start Start: Solubility Issue with This compound solvent_choice Is the solvent a polar aprotic solvent (e.g., DMSO, DMF)? start->solvent_choice change_solvent Action: Switch to anhydrous DMSO or DMF. solvent_choice->change_solvent No diss_tech Is the compound still not dissolving? solvent_choice->diss_tech Yes change_solvent->solvent_choice apply_energy Action: Apply gentle heat (30-40°C) and/or sonicate. diss_tech->apply_energy Yes conc_check Does the compound precipitate after initial dissolution? diss_tech->conc_check No apply_energy->conc_check reduce_conc Action: Prepare a more dilute solution. conc_check->reduce_conc Yes aq_prep Are you preparing an aqueous solution? conc_check->aq_prep No reduce_conc->aq_prep use_cosolvent Action: Use a co-solvent system. (e.g., DMSO -> PEG300/Tween-80 -> Buffer) aq_prep->use_cosolvent Yes end_success Success: Clear, stable solution achieved. aq_prep->end_success No use_cosolvent->end_success end_fail Issue Persists: Consider compound purity or degradation. Consult further.

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_targeting Targeted Drug Delivery Pathway cluster_synthesis Role in Chemical Synthesis a This compound (as part of a conjugate) b Binding to ASGPR on Hepatocyte Surface a->b c Receptor-Mediated Endocytosis b->c d Endosomal Trafficking c->d e Release of Therapeutic Payload in Hepatocyte d->e f This compound (Protected Precursor) g Selective Deprotection of Cbz Group f->g h Amine Group Revealed g->h i Conjugation to Payload (e.g., siRNA, small molecule) h->i j Final Bio-conjugate i->j

Caption: Key roles of this compound in research and development.

References

Technical Support Center: Purification of Tri-GalNAc Derivatives and Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tri-GalNAc(OAc)3-Cbz and its conjugates. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these complex molecules.

Part 1: Purification of this compound Intermediate

The compound this compound is a protected, trivalent N-acetylgalactosamine derivative often used as a key building block for conjugation.[1] The acetate (OAc) and carboxybenzyl (Cbz) groups are hydrophobic protecting groups, which means purification strategies will differ significantly from those for the final, deprotected conjugates.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical purification method for a protected carbohydrate intermediate like this compound?

A1: Protected carbohydrates with hydrophobic protecting groups like acetates and Cbz are typically purified using normal-phase chromatography on silica gel.[2][4] Reversed-phase chromatography can also be a logical choice due to the increased hydrophobicity of the protected structure.[2]

Q2: Which solvents should I use for silica gel chromatography of this compound?

A2: A non-polar/polar solvent system is standard. Common mobile phases include gradients of ethyl acetate in hexanes or dichloromethane in methanol. The optimal solvent system must be determined empirically using thin-layer chromatography (TLC) to achieve good separation.

Q3: My compound is not dissolving well in the initial mobile phase. What should I do?

A3: Poor solubility in non-polar solvents can be an issue. You can try dissolving the crude product in a stronger solvent (e.g., dichloromethane) and loading it onto the silica column. Alternatively, you can adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the column (dry loading).

Troubleshooting Guide: Silica Gel Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation / Streaking on TLC/Column 1. Compound is too polar for the solvent system. 2. Compound is acidic/basic and interacting with silica. 3. Column is overloaded.1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). 3. Reduce the amount of crude material loaded onto the column.
Co-elution of Impurities The polarity of the impurity is very close to that of the product.1. Use a shallower gradient during elution to improve resolution. 2. Try a different solvent system (e.g., switch from ethyl acetate/hexanes to methanol/dichloromethane). 3. Consider using a different stationary phase, such as alumina or a bonded-phase silica.
Product is Irrecoverable from the Column The compound is irreversibly binding to the silica gel due to its polarity.1. This is less likely with a fully protected compound but can occur if some deprotection has happened. 2. Try flushing the column with a very polar solvent like 10-20% methanol in dichloromethane. 3. In the future, consider using a less active stationary phase or reversed-phase chromatography.

Part 2: Purification of Tri-GalNAc Conjugates (e.g., Oligonucleotides)

The conjugation of a Tri-GalNAc moiety to a biomolecule, such as an antisense oligonucleotide (ASO) or small interfering RNA (siRNA), is a key strategy for targeted delivery to hepatocytes.[5][6][7][8] Purification of these large, charged conjugates is critical and presents unique challenges, primarily the separation of the desired conjugate from the unconjugated biomolecule and other synthesis-related impurities.

Experimental Workflow for Conjugate Purification

The general workflow involves synthesis, conjugation, and a multi-step purification process.

Purification_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification Cascade cluster_analysis Quality Control Oligo Oligonucleotide Synthesis Conj Conjugation Reaction Oligo->Conj GalNAc Tri-GalNAc Intermediate GalNAc->Conj Deprotect Cleavage & Deprotection Conj->Deprotect IEX Anion-Exchange HPLC (IEX) Deprotect->IEX Capture & Initial Purity RP Reversed-Phase HPLC (RP-HPLC) IEX->RP High-Resolution Separation Desalt Desalting / Ultrafiltration RP->Desalt Buffer Exchange & Final Product QC Purity & Identity Analysis (LC-MS, CGE) Desalt->QC

Caption: General experimental workflow for the synthesis and purification of a Tri-GalNAc oligonucleotide conjugate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying Tri-GalNAc-oligonucleotide conjugates?

A1: The most common methods are chromatography-based, including anion-exchange (IEX) HPLC and reversed-phase (RP) HPLC, often used in combination.[9][10] Advanced techniques like Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) are also being employed to increase yield and throughput.[11][12]

Q2: Why is it difficult to separate the GalNAc-conjugated oligonucleotide from the unconjugated version?

A2: The Tri-GalNAc moiety adds significant hydrophobicity but does not substantially change the overall charge of a long oligonucleotide. This makes separation challenging. RP-HPLC, which separates based on hydrophobicity, is often the key step for this separation.[13]

Q3: How can I improve the separation between my conjugated and unconjugated oligonucleotide using RP-HPLC?

A3: Adjusting the pH of the mobile phase can significantly improve separation. Increasing the pH to more basic levels (e.g., pH 10-12) can decrease retention times and enhance the resolution between the two species.[13] Using boronic acids as mobile phase additives has also been shown to improve the purification of GalNAc-conjugated oligonucleotides by interacting with the diol groups on the sugar.[14]

Q4: What is MCSGP and how does it compare to standard batch chromatography?

A4: Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is a continuous chromatography technique that can significantly increase purification yields compared to traditional single-column batch methods.[11][12] It is particularly effective for challenging separations where the product and impurities elute closely together.

Troubleshooting Guide: Conjugate Purification (RP-HPLC)

Troubleshooting_Tree cluster_solutions Potential Solutions Start Problem: Poor RP-HPLC Separation of Conjugate vs. Unconjugated P1 Adjust Mobile Phase pH Start->P1 P2 Optimize Ion-Pairing Reagent Start->P2 P3 Change Column / Stationary Phase Start->P3 P4 Modify Gradient / Temperature Start->P4 S1a Increase pH to > 9 to improve resolution P1->S1a S1b Add boronic acid to mobile phase P1->S1b S2a Switch from TEA to a bulkier amine (e.g., diisopropylethylamine) P2->S2a S3a Use a column with a different stationary phase (e.g., Phenyl Hexyl) P3->S3a S4a Use a shallower gradient around the elution point P4->S4a S4b Increase column temperature (e.g., to 60°C) to improve peak shape P4->S4b

Caption: Decision tree for troubleshooting poor separation during RP-HPLC purification of GalNAc conjugates.

Data on Purification Performance

Purification strategies can have a significant impact on final yield and purity. Continuous chromatography methods are emerging as a superior alternative to traditional batch processes for large-scale manufacturing.

Purification Method Analyte Product Yield Product Purity Key Benefit Reference
Batch RP-HPLC GalNAc-conjugated DNA-LNA gapmer52.7%Comparable to MCSGPStandard, well-established method[11]
MCSGP GalNAc-conjugated DNA-LNA gapmer91.5%Comparable to Batch~42.5% reduction in synthesis scale needed for same output[11][12]
Optimized RP-HPLC (Step Gradient) 5'-GalNAc-conjugated ASO93.2% (recovery)97.0%Complete separation of conjugated from unconjugated species[13]
Detailed Experimental Protocol: Example RP-HPLC Method

This protocol is an example based on methods developed for the separation of GalNAc-conjugated oligonucleotides from unconjugated species.[13]

  • System: A standard HPLC system capable of handling high pH and solvent gradients.

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18 or Phenyl-Hexyl).

  • Mobile Phase A: 200 mM Sodium Acetate in 20% Methanol, with pH adjusted to a basic level (e.g., pH 10-12 with NaOH).

  • Mobile Phase B: 200 mM Sodium Acetate in 60% Methanol, with pH adjusted to the same level as Mobile Phase A.

  • Column Temperature: Elevated temperature (e.g., 60 °C) can improve peak shape and resolution.

  • Detection: UV at 260 nm.

  • Gradient:

    • A shallow linear gradient may be used for initial method development.

    • A "step" gradient can be highly effective once the elution points are known. This involves a rapid increase to just below the elution concentration of the unconjugated species, a very shallow gradient or isocratic hold to separate the species of interest, followed by a column wash.[13]

  • Post-Purification: Fractions containing the pure product are pooled. The product is then desalted using a method like tangential flow filtration (TFF) or another round of RP-HPLC with a volatile buffer system (e.g., triethylammonium acetate) to remove non-volatile salts.[13]

References

Technical Support Center: Refining Deprotection Conditions for Tri-GalNAc(OAc)3-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Tri-GalNAc(OAc)3-Cbz. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the selective removal of acetate (OAc) and carboxybenzyl (Cbz) protecting groups from complex carbohydrate structures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing incomplete deacetylation of my this compound compound. What are the common causes and how can I resolve this?

A1: Incomplete deacetylation is a frequent issue. The primary causes are often related to the reaction conditions or the quality of reagents. Here are some troubleshooting steps:

  • Reagent Quality: Ensure your sodium methoxide (NaOMe) solution is fresh. NaOMe can degrade upon exposure to moisture in the air. It is advisable to use a freshly prepared solution or a recently purchased commercial solution.

  • Reaction Time and Temperature: While Zemplén deacetylation is typically rapid at room temperature, stubborn acetyl groups may require longer reaction times or a slight increase in temperature.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Mass Spectrometry.

  • Stoichiometry of Base: Although catalytic amounts of NaOMe are standard for Zemplén deacetylation, for complex substrates, you may need to empirically optimize the amount of base.[1] A slight excess might be necessary to drive the reaction to completion.

  • Solvent: Ensure you are using anhydrous methanol. The presence of water can lead to saponification as a side reaction and may affect the efficiency of the transesterification process.

Q2: I am struggling with the removal of the Cbz group after deacetylation. What are the recommended methods and how can I improve the yield?

A2: The Cbz group is typically removed by hydrogenolysis.[2] Difficulties in this step can arise from catalyst poisoning, insufficient hydrogen pressure, or suboptimal solvent choice.

  • Catalyst Selection and Handling: Palladium on carbon (Pd/C) is the most common catalyst.[3][4] Ensure the catalyst is of good quality and has not been deactivated. Use a fresh batch if necessary. Pearlman's catalyst (Pd(OH)2/C) can sometimes be more effective, especially for substrates prone to catalyst poisoning.

  • Hydrogen Source: While hydrogen gas is standard, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be a milder and sometimes more efficient alternative.[4][5] This method avoids the need for specialized high-pressure hydrogenation equipment.

  • Solvent System: The choice of solvent is critical. A mixture of solvents, such as methanol/ethyl acetate or THF/methanol, can improve the solubility of the substrate and enhance the reaction rate.[4]

  • Acidic Conditions: In some cases, acidic conditions can facilitate Cbz deprotection.[6] However, this should be approached with caution as acidic conditions can potentially affect the glycosidic linkages of the carbohydrate.

Q3: Can I perform a one-pot deprotection of both the acetyl and Cbz groups?

A3: A one-pot procedure is highly desirable for efficiency. However, the conditions for deacetylation (basic) and Cbz removal (typically neutral or slightly acidic for hydrogenolysis) are generally not compatible. A sequential approach is the most reliable method. The standard and recommended sequence is:

  • Deacetylation: Removal of the O-acetyl groups under basic conditions (e.g., Zemplén conditions).

  • Work-up and Purification: Neutralization and purification of the deacetylated intermediate.

  • Cbz Deprotection: Removal of the Cbz group via hydrogenolysis.

This sequential approach allows for better control over each reaction and purification of the intermediate, leading to a cleaner final product.

Q4: I am observing side reactions, such as the cleavage of glycosidic bonds. How can I minimize these?

A4: Glycosidic bond cleavage is a concern, particularly under harsh acidic or basic conditions.

  • Mild Deprotection Conditions: For deacetylation, use catalytic NaOMe in anhydrous methanol at room temperature to avoid strong basic conditions that could endanger sensitive linkages.[1]

  • Control of pH: During the work-up after deacetylation, carefully neutralize the reaction mixture. For Cbz deprotection via hydrogenolysis, maintain a neutral pH. If using transfer hydrogenation with formic acid, the conditions are mildly acidic and should be monitored.

  • Orthogonal Protecting Groups: For future syntheses, consider using an orthogonal protecting group strategy.[7][8][9] This involves choosing protecting groups that can be removed under distinct conditions that do not affect other parts of the molecule.

Q5: What is an "orthogonal protecting group strategy" and how can it be applied here?

A5: An orthogonal protection strategy uses protecting groups that can be removed under very different and specific reaction conditions, without affecting each other.[7][8][9]

For your molecule, the acetate and Cbz groups are already an example of an orthogonal set:

  • Acetates (OAc): Labile to basic conditions (e.g., NaOMe/MeOH).

  • Carboxybenzyl (Cbz): Labile to hydrogenolysis (e.g., H2, Pd/C).[2]

This orthogonality allows for the selective removal of the acetyl groups without affecting the Cbz group, and vice-versa. If you were to redesign the synthesis, you could consider other protecting groups for the hydroxyls that might be removable under even milder conditions if necessary.

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

This protocol describes the removal of O-acetyl groups under catalytic basic conditions.

  • Dissolution: Dissolve the this compound starting material in anhydrous methanol (approx. 10-20 mL per gram of substrate).

  • Initiation: To the stirred solution, add a catalytic amount of a freshly prepared 0.5 M solution of sodium methoxide in methanol. Typically, 0.1 equivalents of NaOMe are sufficient.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol solvent system). The deacetylated product should have a lower Rf value.

  • Quenching: Once the reaction is complete (typically within 1-2 hours at room temperature), neutralize the reaction by adding a weak acid, such as Amberlite® IR120 H+ resin, until the pH is neutral.

  • Work-up: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.

  • Dissolution: Dissolve the deacetylated Tri-GalNAc-Cbz intermediate in a suitable solvent, such as methanol or a mixture of methanol and ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the substrate).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a different retention time and mass.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to obtain the fully deprotected product. Further purification by chromatography may be required.

Data Summary

Deprotection StepReagents and ConditionsTypical YieldsKey Considerations
Deacetylation Catalytic NaOMe in anhydrous MeOH, room temperature>90%Use of fresh NaOMe solution is crucial. Anhydrous conditions prevent side reactions.[1]
Cbz Deprotection H₂, 10% Pd/C in MeOH or MeOH/EtOAc85-95%Ensure catalyst is active. Transfer hydrogenation is a viable alternative.[2][5]

Visual Guides

Deprotection_Workflow cluster_deacetylation Step 1: Deacetylation cluster_cbz_deprotection Step 2: Cbz Deprotection Start This compound Reagent1 NaOMe (cat.), MeOH Start->Reagent1 Intermediate Tri-GalNAc-Cbz Reagent1->Intermediate Zemplén Deacetylation Reagent2 H₂, Pd/C Final_Product Tri-GalNAc-NH₂ Reagent2->Final_Product Hydrogenolysis Intermediate_ref Tri-GalNAc-Cbz Intermediate_ref->Reagent2

Caption: Sequential deprotection workflow for this compound.

Troubleshooting_Logic cluster_deacetylation_troubleshooting Troubleshooting: Incomplete Deacetylation cluster_cbz_troubleshooting Troubleshooting: Incomplete Cbz Removal Issue1 Incomplete Deacetylation Cause1a Degraded NaOMe Issue1->Cause1a Cause1b Insufficient Reaction Time Issue1->Cause1b Cause1c Non-anhydrous MeOH Issue1->Cause1c Solution1a Use fresh NaOMe solution Cause1a->Solution1a Solution1b Increase reaction time / temp. Cause1b->Solution1b Solution1c Use anhydrous MeOH Cause1c->Solution1c Issue2 Incomplete Cbz Removal Cause2a Catalyst Poisoning Issue2->Cause2a Cause2b Poor Substrate Solubility Issue2->Cause2b Cause2c Inefficient H₂ Transfer Issue2->Cause2c Solution2a Use fresh catalyst (Pd/C or Pd(OH)₂/C) Cause2a->Solution2a Solution2b Use solvent mixture (e.g., MeOH/EtOAc) Cause2b->Solution2b Solution2c Use transfer hydrogenation (e.g., Ammonium Formate) Cause2c->Solution2c

Caption: Troubleshooting logic for common deprotection issues.

References

Technical Support Center: Enhancing the In Vivo Stability of Tri-GalNAc(OAc)3-Cbz Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tri-GalNAc(OAc)3-Cbz therapeutics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the in vivo stability of this therapeutic class. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the development and in vivo testing of this compound conjugated therapeutics, such as siRNA.

IssuePotential CauseRecommended Action
Low in vivo potency (High ED50) Inadequate metabolic stability: The therapeutic may be rapidly degraded by nucleases in plasma or within the cell.[1][2][3]- Incorporate chemical modifications: Utilize Enhanced Stabilization Chemistry (ESC) by introducing modifications like 2'-O-methyl, 2'-fluoro, and phosphorothioate (PS) linkages to protect against nuclease degradation.[1][2][4][5] - Verify conjugate integrity: Ensure the this compound ligand is correctly conjugated to the therapeutic molecule.
Poor cellular uptake: Inefficient binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes.- Confirm ASGPR expression levels: In animal models, ensure that ASGPR expression is not significantly reduced, as this can impact uptake.[6] - Assess ligand integrity: Verify the chemical structure and purity of the this compound conjugate.
Inefficient endosomal escape: The therapeutic is trapped within endosomes and cannot reach its cytosolic target (e.g., RISC for siRNA).[7][8]- While the mechanism is not fully understood, optimizing the chemical modification pattern of the siRNA can influence its release.[7]
Short duration of action Rapid clearance: The therapeutic is quickly cleared from the liver.- Enhance metabolic stability: Increased stability against nucleases in endo-lysosomal compartments can lead to a longer duration of effect.[1][3][9][10] The acidic intracellular compartments can act as a depot for the gradual release of the therapeutic.[9][10]
Inefficient RISC loading/recycling (for siRNA): The siRNA is not effectively loaded into the RNA-induced silencing complex (RISC), or the RISC-loaded siRNA has a short half-life.- Optimize siRNA design: The design of the siRNA, including its chemical modifications, can impact RISC loading and subsequent activity.
Observed hepatotoxicity Off-target effects: The therapeutic may be silencing unintended genes, leading to liver toxicity.[4]- Modify the seed region: Introduce destabilizing modifications in the seed region of the siRNA to reduce off-target binding without significantly impacting on-target activity.[4][11]
Chemical toxicity: The therapeutic molecule or its metabolites may be inherently toxic.- Conduct toxicology studies: Perform thorough preclinical safety assessments to identify any potential chemical-related toxicity.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of in vivo instability for this compound conjugated oligonucleotides?

A1: The primary challenge to the in vivo stability of these therapeutics is degradation by nucleases present in plasma and within cells, particularly in the endo-lysosomal compartments.[1][2][3] Both exonucleases and endonucleases can cleave the phosphodiester backbone of unmodified oligonucleotides, leading to rapid clearance and reduced efficacy.

Q2: How does Enhanced Stabilization Chemistry (ESC) improve the in vivo performance of GalNAc-siRNA conjugates?

A2: ESC involves incorporating chemical modifications into the siRNA duplex to protect it from nuclease degradation.[4] Common modifications include 2'-O-methyl and 2'-fluoro substitutions on the ribose sugar and replacing phosphodiester linkages with phosphorothioate (PS) linkages.[5] These modifications enhance metabolic stability, leading to increased liver exposure, improved potency (lower ED50), and a significantly longer duration of gene silencing.[1][2][3]

Q3: What is the role of the this compound ligand?

A3: The trivalent N-acetylgalactosamine (GalNAc) ligand is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1][2][6][7][8] This specific interaction facilitates rapid and efficient receptor-mediated endocytosis of the conjugated therapeutic into liver cells.[7][8][12]

Q4: How can I assess the in vivo stability of my therapeutic?

A4: In vivo stability is typically assessed by measuring the concentration of the full-length therapeutic in plasma and liver tissue over time following administration. This can be done using techniques like liquid chromatography-mass spectrometry (LC-MS) or quantitative polymerase chain reaction (qPCR) for oligonucleotide-based therapeutics.[2] Pharmacodynamic readouts, such as target gene knockdown and duration of action, also serve as indirect measures of stability and activity.

Q5: What is the importance of lysosomal stability?

A5: After endocytosis, GalNAc-conjugated therapeutics traffic through endosomes and lysosomes, which contain a variety of nucleases.[13] The stability of the therapeutic in these acidic compartments is crucial for its subsequent escape into the cytoplasm to engage with its target.[9][10] Enhanced stability in lysosomes can contribute to a longer duration of action by allowing for a sustained release of the active therapeutic.[9][10]

Quantitative Data on Stability Enhancement

The following tables summarize representative data on how chemical modifications that enhance stability impact the potency and duration of action of GalNAc-siRNA conjugates in preclinical models.

Table 1: Comparison of Potency (ED50) for Standard vs. Enhanced Stabilization Chemistry (ESC) GalNAc-siRNA Conjugates in Rats

Target GeneChemistryED50 (mg/kg)Reference
TTRStandard>10[4]
TTRESC1[1][2][4]
Hao1Standard>10[4]
Hao1ESC1.5[4]

Table 2: Biophase Half-Life of GalNAc-siRNA Conjugates Across Species

SpeciesBiophase Half-Life Range (weeks)Reference
Mouse0.6 - 3[14][15][16]
Monkey1 - 8[14][15][16]
Human1.5 - 14[14][15][16]

Experimental Protocols

Protocol 1: Serum Stability Assay using Gel Electrophoresis

This protocol provides a method to assess the stability of oligonucleotide therapeutics in the presence of serum.

Materials:

  • Oligonucleotide therapeutic (e.g., siRNA duplex)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • 10x Annealing buffer

  • RNA loading dye

  • Polyacrylamide gel (15%)

  • TAE or TBE buffer

  • Incubator at 37°C

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Prepare Oligonucleotide Duplex:

    • Resuspend single-stranded sense and antisense oligonucleotides to a concentration of 200 µM in nuclease-free water.

    • Combine 10 µL of each 200 µM oligo solution with 5 µL of 10x annealing buffer and 25 µL of nuclease-free water in a microcentrifuge tube.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.

  • Incubation with Serum:

    • Prepare aliquots of the oligo duplex (e.g., 50 pmol) and mix with 50% FBS in a total volume of 10 µL.

    • Prepare separate tubes for each time point (e.g., 0 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • Incubate the tubes at 37°C.

  • Sample Preparation for Electrophoresis:

    • At each time point, stop the reaction by mixing 5 µL of the RNA/serum sample with 5 µL of RNA loading dye and immediately place the tube on ice or at -20°C.

  • Gel Electrophoresis:

    • Cast a 15% polyacrylamide gel.

    • Load the samples into the wells of the gel. Include a lane with the untreated oligo duplex as a control.

    • Run the gel in TAE or TBE buffer according to the manufacturer's instructions.

  • Analysis:

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.

    • Analyze the intensity of the band corresponding to the intact oligonucleotide at each time point to determine the degradation rate.

Protocol 2: Lysosomal Stability Assay

This protocol is for assessing the stability of oligonucleotide therapeutics in a lysosomal extract.

Materials:

  • Oligonucleotide therapeutic

  • Lysosomal extract (commercially available or prepared from isolated lysosomes)

  • Lysosomal assay buffer (e.g., sodium citrate buffer, pH 5.0)

  • Nuclease-free water

  • Incubator at 37°C

  • LC-MS system or gel electrophoresis equipment

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the oligonucleotide therapeutic with the lysosomal extract in the lysosomal assay buffer.

    • Prepare a control reaction without the lysosomal extract.

  • Incubation:

    • Incubate the reactions at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis:

    • LC-MS Analysis: At each time point, quench the reaction and analyze the amount of full-length oligonucleotide remaining using a validated LC-MS method. This provides a quantitative measure of degradation.

    • Gel Electrophoresis Analysis: Alternatively, stop the reaction with a loading dye and analyze the samples by polyacrylamide gel electrophoresis as described in Protocol 1.

Protocol 3: RISC Loading Assay (Conceptual Workflow)

This protocol outlines the general steps to assess the loading of an siRNA therapeutic into the RNA-induced silencing complex (RISC).

Materials:

  • Cells in culture (e.g., hepatocytes)

  • This compound conjugated siRNA

  • Cell lysis buffer

  • Antibody against Argonaute2 (Ago2)

  • Protein A/G magnetic beads

  • RNA extraction kit

  • RT-qPCR reagents and instrument

Procedure:

  • Cell Transfection/Treatment:

    • Treat cells with the GalNAc-siRNA conjugate and incubate for a specified period to allow for uptake and RISC loading.

  • Cell Lysis:

    • Lyse the cells to release the cellular contents, including the RISC-siRNA complexes.

  • Immunoprecipitation of Ago2-RISC:

    • Incubate the cell lysate with an antibody specific for Ago2, the catalytic component of RISC.

    • Capture the Ago2-antibody complexes using Protein A/G magnetic beads.

  • RNA Extraction:

    • Wash the beads to remove non-specific binding and then elute the bound components.

    • Extract the RNA from the immunoprecipitated complex. This RNA population will be enriched for siRNAs loaded into RISC.

  • Quantification by RT-qPCR:

    • Use a stem-loop RT-qPCR method to specifically quantify the amount of the guide strand of the siRNA that was pulled down with Ago2.

    • Normalize this to the total amount of siRNA delivered to the cells to determine the RISC loading efficiency.

Visualizations

ASGPR-Mediated Endocytosis and Intracellular Trafficking

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space cluster_endocytic_pathway Endocytic Pathway cluster_cytosol Cytosol Therapeutic Tri-GalNAc-siRNA Conjugate ASGPR ASGPR Therapeutic->ASGPR 1. Binding Endosome Early Endosome (pH ~6.5) ASGPR->Endosome 2. Endocytosis Endosome->ASGPR Receptor Recycling Late_Endosome Late Endosome/ Lysosome (pH ~5.0) Endosome->Late_Endosome 3. Maturation RISC RISC Loading Late_Endosome->RISC 4. Endosomal Escape mRNA Target mRNA RISC->mRNA 5. Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage 6. Silencing

Caption: ASGPR-mediated uptake and silencing pathway of GalNAc-siRNA.

Experimental Workflow for Serum Stability Assay

Serum_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare siRNA duplex B 2. Incubate siRNA with Serum at 37°C A->B C 3. Collect samples at various time points B->C D 4. Stop reaction and add loading dye C->D E 5. Run Polyacrylamide Gel Electrophoresis D->E F 6. Visualize and quantify intact siRNA bands E->F

Caption: Workflow for assessing siRNA stability in serum.

Logical Flow for Troubleshooting Low Potency

Troubleshooting_Potency Start Low In Vivo Potency Observed Check_Stability Assess In Vitro Metabolic Stability Start->Check_Stability Is_Stable Is it stable? Check_Stability->Is_Stable Improve_Chem Incorporate Enhanced Stabilization Chemistry Is_Stable->Improve_Chem No Check_Uptake Evaluate Cellular Uptake (ASGPR Binding) Is_Stable->Check_Uptake Yes Improve_Chem->Check_Stability Is_Uptake_Good Is uptake efficient? Check_Uptake->Is_Uptake_Good Check_Ligand Verify Tri-GalNAc Ligand Integrity Is_Uptake_Good->Check_Ligand No Check_Endo_Escape Investigate Endosomal Escape/RISC Loading Is_Uptake_Good->Check_Endo_Escape Yes Check_Ligand->Check_Uptake End Potency Issue Resolved Check_Endo_Escape->End

Caption: Troubleshooting logic for low in vivo potency.

References

Validation & Comparative

A Comparative Guide to Tri-GalNAc Derivatives for Hepatocyte Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to hepatocytes has been significantly advanced by the use of N-acetylgalactosamine (GalNAc) derivatives that bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of these liver cells.[1][2] This guide provides a comparative overview of Tri-GalNAc(OAc)3-Cbz as a precursor for a classic triantennary GalNAc ligand and other GalNAc derivatives, focusing on their performance in mediating the uptake of oligonucleotide therapeutics. The information presented is supported by experimental data from publicly available scientific literature.

Introduction to GalNAc-Mediated Targeting

The principle behind GalNAc-mediated targeting lies in the specific recognition of terminal GalNAc residues by the ASGPR, a C-type lectin receptor.[3] This interaction triggers clathrin-mediated endocytosis, leading to the internalization of the GalNAc-conjugated therapeutic agent into the hepatocyte.[4][5] While a single GalNAc moiety binds to the ASGPR with low affinity, the avidity of the interaction is dramatically increased through the "cluster effect," where multiple GalNAc residues are presented in a spatially optimized manner.[6] This has led to the development of multivalent GalNAc ligands, with trivalent (triantennary) structures being the most common and highly effective for in vivo applications.[7][8]

This compound is a protected, activated building block used in the synthesis of such triantennary GalNAc ligands. Its structure allows for the attachment of a therapeutic payload, typically an antisense oligonucleotide (ASO) or small interfering RNA (siRNA), through a linker. The final deprotected conjugate presents three GalNAc residues for ASGPR binding.

Performance Comparison of GalNAc Derivatives

Data Presentation

The following tables summarize quantitative data from various studies, comparing different types of GalNAc-siRNA conjugates. It is important to note that the specific siRNA sequences and chemical modification patterns can significantly impact performance.

Table 1: In Vivo Efficacy of Different Trivalent GalNAc-siRNA Conjugates Targeting Angiopoietin-like 3 (ANGPTL3) in Mice [11]

GalNAc Conjugate TypeLinkage to siRNASerum ANGPTL3 Reduction (Day 14, 3 mg/kg)Serum ANGPTL3 Reduction (Day 42, 3 mg/kg)
Triantennary (L96) Phosphodiester60.7%Returned to baseline
Sequential (TriGal-6) Phosphodiester83.0%~39.1% (estimated from graph)
Triantennary (TrisGal-6) Phosphorothioate83.7%46.7%

This study demonstrates that both a sequential trivalent GalNAc conjugate and a triantennary conjugate with a phosphorothioate linkage can offer improved efficacy and duration of action compared to a standard triantennary GalNAc conjugate with a phosphodiester linkage.[11]

Table 2: In Vivo Potency of siRNA Conjugates with Varying Valency of Serially Linked GalNAc Units [9]

Number of Serial GalNAc UnitsTarget GeneED50 (approx. mg/kg) in Mice
1TTR> 10
2TTR~1.0
3TTR~1.0
4TTR~1.0
Triantennary (Control)TTR~1.0

This data suggests that for serially linked GalNAc units, a valency of two is sufficient to achieve maximal potency, which is comparable to a traditional triantennary GalNAc conjugate.[9]

Visualization of Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

ASGPR_mediated_endocytosis cluster_membrane Hepatocyte Membrane ASGPR ASGPR Complex Complex GalNAc_Drug Tri-GalNAc Conjugate GalNAc_Drug->ASGPR Binding Clathrin_pit Clathrin-coated Pit Complex->Clathrin_pit Internalization Endosome Early Endosome (low pH) Clathrin_pit->Endosome Recycling ASGPR Recycling Endosome->Recycling Dissociation Lysosome Lysosome Endosome->Lysosome Degradation Drug_release Drug Release to Cytoplasm Endosome->Drug_release Recycling->ASGPR

Caption: ASGPR-mediated endocytosis of a Tri-GalNAc conjugate.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding ASGPR Binding Assay (e.g., SPR, FP) Uptake Hepatocyte Uptake Assay (e.g., Flow Cytometry) Binding->Uptake Selects Candidates Dosing Subcutaneous Dosing in Mice Uptake->Dosing Leads to In Vivo Testing Sampling Blood/Tissue Collection Dosing->Sampling Analysis mRNA/Protein Quantification (e.g., qPCR, ELISA) Sampling->Analysis Performance_Comparison Performance_Comparison Analysis->Performance_Comparison Performance Comparison Conjugate_Synthesis Synthesis of GalNAc-Oligonucleotide Conjugates Conjugate_Synthesis->Binding

Caption: General workflow for evaluating GalNAc-oligonucleotide conjugates.

GalNAc_derivatives Triantennary Triantennary Cluster Three GalNAc units attached to a central branching scaffold. Precursor: e.g., this compound Sequential Sequential/Serial GalNAc units linked in a linear fashion. Can be di-, tri-, or tetravalent. Divalent Divalent Cluster Two GalNAc units on a scaffold. Potency can be comparable to trivalent with optimal spacing. GalNAc_Types Types of GalNAc Derivatives GalNAc_Types->Triantennary GalNAc_Types->Sequential GalNAc_Types->Divalent

Caption: Structural comparison of different GalNAc derivative types.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different drug candidates. Below are summaries of protocols for key experiments cited in the literature.

ASGPR Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a ligand to the ASGPR by monitoring changes in the polarization of fluorescently labeled ligands.

  • Reagents and Materials:

    • ASGPR membrane preparations (e.g., from rat liver).

    • Fluorescently labeled tracer ligand (e.g., Cy5-labeled tri-GalNAc).

    • Test compounds (unlabeled GalNAc derivatives).

    • Assay buffer (e.g., Tris-HCl with CaCl2 and detergent).

    • 96-well or 384-well microplates.

    • A microplate reader with fluorescence polarization capabilities.

  • Procedure:

    • A fixed concentration of the ASGPR preparation and the fluorescent tracer are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound are added to compete with the tracer for binding to the ASGPR.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization of each well is measured.

    • The data is plotted as fluorescence polarization versus the concentration of the test compound.

    • The IC50 value (the concentration of test compound that inhibits 50% of the tracer binding) is determined by fitting the data to a suitable binding model.

Cellular Uptake Assay in Primary Hepatocytes

This assay quantifies the uptake of fluorescently labeled oligonucleotides into hepatocytes.

  • Reagents and Materials:

    • Primary hepatocytes (e.g., from mouse or human).

    • Hepatocyte culture medium.

    • Fluorescently labeled GalNAc-oligonucleotide conjugates.

    • Phosphate-buffered saline (PBS).

    • Trypsin or other cell detachment solution.

    • Flow cytometer.

  • Procedure:

    • Hepatocytes are seeded in multi-well plates and allowed to attach.

    • The cells are then incubated with varying concentrations of the fluorescently labeled GalNAc-oligonucleotide conjugates for a defined period (e.g., 4 to 24 hours).

    • After incubation, the cells are washed with PBS to remove any unbound conjugate.

    • The cells are detached from the plate using trypsin.

    • The fluorescence intensity of the individual cells is measured using a flow cytometer.

    • The mean fluorescence intensity is used to quantify the amount of cellular uptake for each concentration of the conjugate.

    • Dose-response curves can be generated to determine the EC50 for cellular uptake.

In Vivo Efficacy Study in Mice

This experiment evaluates the ability of a GalNAc-siRNA conjugate to silence a target gene in the liver.

  • Animals and Reagents:

    • Wild-type mice (e.g., C57BL/6).[12]

    • GalNAc-siRNA conjugates formulated in sterile saline or PBS.

    • Anesthesia.

    • Blood collection supplies.

    • Tissue harvesting tools.

    • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR) or for protein quantification (e.g., ELISA kits).

  • Procedure:

    • Mice are administered a single subcutaneous injection of the GalNAc-siRNA conjugate at various dose levels (e.g., 0.3, 1, 3 mg/kg).[12]

    • A control group receives a vehicle injection (e.g., PBS).

    • At predetermined time points (e.g., day 7, 14, 21, 28, 42), blood samples are collected to measure the level of the target protein in the serum via ELISA.[12]

    • At the end of the study, animals are euthanized, and liver tissue is harvested.

    • Total RNA is extracted from the liver tissue.

    • The level of the target mRNA is quantified using qPCR and normalized to a housekeeping gene.

    • The percentage of target gene knockdown is calculated relative to the vehicle-treated control group.

    • Dose-response curves are generated to determine the ED50 for target gene silencing.

Conclusion

The development of Tri-GalNAc and other multivalent GalNAc derivatives has revolutionized the targeted delivery of oligonucleotide therapeutics to the liver. While a classic triantennary structure, often synthesized from precursors like this compound, is a robust and clinically validated approach, research indicates that other configurations, such as sequential trivalent ligands or even divalent ligands with optimized spacing, can achieve comparable or superior performance.[9][11] The ultimate in vivo efficacy of a GalNAc-conjugated drug is a complex interplay between the ligand's structure, the linker chemistry, and the stability and design of the oligonucleotide itself.[10] Therefore, a comprehensive evaluation using a combination of in vitro binding and uptake assays, along with in vivo efficacy studies, is essential for selecting the optimal GalNAc derivative for a given therapeutic application.

References

Validating ASGPR Binding Affinity: A Comparative Guide for Tri-GalNAc Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals pioneering liver-targeted therapeutics, the asialoglycoprotein receptor (ASGPR) presents a pivotal target. The trivalent N-acetylgalactosamine (Tri-GalNAc) cluster has emerged as a high-affinity ligand for this receptor, facilitating efficient delivery of a variety of payloads to hepatocytes. This guide provides a comparative analysis of the ASGPR binding affinity of Tri-GalNAc-based ligands, with a focus on providing a framework for evaluating compounds such as Tri-GalNAc(OAc)3-Cbz. Due to the absence of specific binding data for this compound in the reviewed literature, this guide will draw comparisons from data on closely related Tri-GalNAc conjugates.

Comparative Binding Affinity of Tri-GalNAc Ligands

It is important to note that the acetyl (OAc) and carboxybenzyl (Cbz) moieties in this compound are typically protecting groups used during synthesis and are generally removed in the final, biologically active ligand. The presence of these groups would likely sterically hinder the interaction with the ASGPR binding pocket and reduce affinity. Therefore, the comparative data presented below is for deprotected Tri-GalNAc ligands, which represents the biologically relevant form.

Ligand/CompoundBinding Affinity (Kd/Ki/IC50)Experimental MethodReference
Monomeric GalNAc~40 µM (Kd)Surface Plasmon Resonance (SPR)[3]
Triantennary GalNAc (Generic)Nanomolar (nM) rangeGeneral Observation[1]
GN Probes (Triantennary GalNAc)1.5 - 1.9 µM (Kd)Not Specified[4]
GN-A (ASGPR Blocker)5.8 nM (Kd)Not Specified[4]
Bivalent GalNAc Conjugate~1 nM (1/Kads)Surface Plasmon Resonance (SPR)[5]
Trivalent GalNAc ConjugateMid-picomolar (pM) rangeSurface Plasmon Resonance (SPR)[5]
ASOR (Asialoorosomucoid)1.7 nM (Ki)Competitive Binding Assay[6]

Experimental Protocols for Determining ASGPR Binding Affinity

Several robust methods are employed to quantify the binding affinity of ligands to ASGPR. The choice of method can depend on the nature of the ligand, the availability of purified receptor, and the desired throughput.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the association and dissociation kinetics of biomolecular interactions.

Protocol Outline:

  • Immobilization: Purified ASGPR is immobilized on a sensor chip surface.[7]

  • Binding: A solution containing the Tri-GalNAc ligand is flowed over the sensor chip. The binding of the ligand to the immobilized ASGPR causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.

  • Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the ligand from the receptor.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.[5]

Cellular Uptake Assays in HepG2 Cells

HepG2 cells, a human hepatoma cell line, endogenously express a high density of ASGPR, making them a suitable model for cell-based binding and uptake studies.[8]

Protocol Outline:

  • Cell Culture: HepG2 cells are cultured to an appropriate confluency in multi-well plates.

  • Ligand Incubation: The cells are incubated with a fluorescently labeled Tri-GalNAc ligand at various concentrations for a defined period (e.g., 1-4 hours) at 37°C.[9]

  • Washing: The cells are washed to remove any unbound ligand.

  • Quantification: The amount of internalized ligand is quantified using methods such as flow cytometry or fluorescence microscopy.[9][10]

  • Competition Assay (for unlabeled ligands): To determine the binding affinity of an unlabeled ligand like this compound, a competition experiment is performed. HepG2 cells are co-incubated with a fixed concentration of a fluorescently labeled reference Tri-GalNAc ligand and varying concentrations of the unlabeled test ligand. The ability of the test ligand to inhibit the uptake of the fluorescent ligand is measured, and the IC50 value (the concentration of the test ligand that inhibits 50% of the fluorescent ligand uptake) is calculated.

Visualizing the Pathway and Workflow

To better illustrate the underlying processes, the following diagrams, generated using Graphviz, depict the ASGPR-mediated endocytosis pathway and a typical experimental workflow for validating binding affinity.

ASGPR_Pathway cluster_cell Hepatocyte Tri-GalNAc_Ligand Tri-GalNAc Ligand ASGPR ASGPR Tri-GalNAc_Ligand->ASGPR Binding Complex Ligand-ASGPR Complex ASGPR->Complex Clathrin_Pit Clathrin-coated Pit Complex->Clathrin_Pit Internalization Endosome Endosome Clathrin_Pit->Endosome Lysosome Lysosome Endosome->Lysosome Ligand Degradation Recycling Receptor Recycling Endosome->Recycling Dissociation (low pH) Recycling->ASGPR

Caption: ASGPR-mediated endocytosis pathway.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Deprotection Deprotection of OAc and Cbz groups Start->Deprotection Purification Purification of Tri-GalNAc Ligand Deprotection->Purification Binding_Assay ASGPR Binding Assay Purification->Binding_Assay SPR Surface Plasmon Resonance (SPR) Binding_Assay->SPR Cell_Assay HepG2 Cell-based Uptake Assay Binding_Assay->Cell_Assay Data_Analysis Data Analysis: Determine Kd/IC50 SPR->Data_Analysis Cell_Assay->Data_Analysis Comparison Compare with Reference Ligands Data_Analysis->Comparison Conclusion Conclusion on Binding Affinity Comparison->Conclusion

Caption: Workflow for ASGPR binding validation.

References

Trivalent vs. Monovalent GalNAc Conjugates for In Vivo Hepatocyte Targeting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data reveals the superior efficacy of trivalent N-acetylgalactosamine (GalNAc) conjugates over their monovalent counterparts for targeted delivery of therapeutics to the liver. The multivalent presentation of GalNAc ligands significantly enhances binding affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to more potent and durable gene silencing effects in vivo.

This guide provides a comprehensive comparison of the in vivo performance of trivalent GalNAc conjugates, exemplified by Tri-GalNAc structures, versus monovalent GalNAc conjugates. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring targeted delivery strategies for liver-specific therapies.

Quantitative Performance Comparison

The in vivo efficacy of GalNAc-conjugated therapeutics, particularly small interfering RNAs (siRNAs), is critically dependent on the valency of the GalNAc ligand. Trivalent (or triantennary) configurations have consistently demonstrated a significant advantage over monovalent forms in preclinical studies. This enhancement is largely attributed to the "cluster effect," where the simultaneous interaction of multiple GalNAc residues with the subunits of the trimeric ASGPR results in a dramatic increase in binding avidity.[1][2][3]

Performance MetricTrivalent GalNAc ConjugatesMonovalent GalNAc ConjugatesFold Improvement (Trivalent vs. Unconjugated/Monovalent)Key Findings
ASGPR Binding Affinity Nanomolar (nM) range[1]Micromolar (µM) to Millimolar (mM) range[1][4][5]~10^6-fold increase in affinity compared to monovalent GalNAc[1]The trivalent structure leads to a massive increase in binding avidity due to multivalent interactions with the ASGPR.[1]
In Vivo Potency (ED50) Median effective dose (ED50) of ≤1 mg/kg for a single subcutaneous dose of enhanced stability chemistry (ESC) siRNA conjugates.[6]Significantly higher doses required for comparable effects.5 to 10-fold higher potency for ESC-siRNAs vs. standard chemistry.[7] GalNAc conjugation can enhance antisense oligonucleotide (ASO) potency by ~10-fold.[8]Trivalent conjugation dramatically reduces the effective dose required for therapeutic effect.
Duration of Effect Sustained, dose-dependent gene silencing for over 9 months with chronic weekly dosing in rodents.[6]Shorter duration of action, requiring more frequent administration.Longer duration observed for advanced conjugate designs.[6]The enhanced uptake and stability of trivalent conjugates lead to a more prolonged therapeutic effect.
Hepatocyte Targeting Selective hepatocyte targeting with no detectable distribution in nonparenchymal cells.[3]Reduced hepatocyte selectivity and uptake efficiency.[5]Increased liver-to-kidney ratio at therapeutic doses.[9]Trivalent GalNAc ensures precise delivery to the target liver cells, minimizing off-target effects.

Experimental Methodologies

The data presented above is derived from a range of preclinical studies. Below are representative experimental protocols used to evaluate the in vivo efficacy of GalNAc-conjugated oligonucleotides.

Animal Models and Administration
  • Animal Models: Studies are typically conducted in mice (e.g., C57BL/6) and non-human primates, which are relevant models for assessing liver-targeted therapies.[6]

  • Administration: The most common route of administration for GalNAc-siRNA conjugates is subcutaneous (s.c.) injection.[6][10] This method is clinically translatable and allows for sustained release and absorption.

Efficacy Assessment: Target Gene Knockdown
  • Objective: To quantify the reduction in the expression of a target gene in the liver.

  • Protocol:

    • Animals are administered a single or multiple doses of the GalNAc-conjugated siRNA.

    • At specified time points post-administration (e.g., day 3, day 35), animals are euthanized, and liver tissue is harvested.[6]

    • Total RNA is extracted from the liver tissue.

    • The mRNA levels of the target gene are quantified using quantitative reverse transcription PCR (qRT-PCR).

    • The percentage of target gene knockdown is calculated relative to a control group treated with a saline (PBS) or a non-targeting control siRNA.

Pharmacokinetic Analysis: Tissue Distribution
  • Objective: To determine the concentration and distribution of the conjugate in various tissues over time.

  • Protocol:

    • Animals receive a single dose of the labeled GalNAc-siRNA conjugate.

    • At various time points, blood samples are collected, and animals are euthanized to collect tissues (liver, kidney, spleen, etc.).

    • The concentration of the siRNA conjugate in plasma and tissue homogenates is measured using a sensitive and specific method, such as a peptide nucleic acid (PNA) hybridization assay.[11]

    • This data is used to assess liver exposure and the liver-to-kidney ratio.[6][9]

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

ASGPR_Pathway Tri_GalNAc Trivalent GalNAc-siRNA Conjugate ASGPR ASGPR Tri_GalNAc->ASGPR High-Affinity Binding Endosome Endosome ASGPR->Endosome Endocytosis RISC RISC Loading Endosome->RISC Endosomal Escape (siRNA release) mRNA Target mRNA RISC->mRNA Target Recognition Degradation mRNA Cleavage & Degradation mRNA->Degradation

Caption: ASGPR-mediated endocytosis of a trivalent GalNAc-siRNA conjugate.

Experimental_Workflow cluster_prep Preparation & Dosing cluster_eval In Vivo Evaluation cluster_analysis Data Analysis Formulation Conjugate Formulation (Trivalent vs. Monovalent) Animal_Model Animal Model Selection (e.g., Mice) Formulation->Animal_Model Dosing Subcutaneous Administration Animal_Model->Dosing Timepoints Tissue Collection at Defined Timepoints Dosing->Timepoints Tissue_Processing Liver RNA Extraction & Plasma Separation Timepoints->Tissue_Processing qRT_PCR qRT-PCR for Target mRNA Levels Tissue_Processing->qRT_PCR PK_Assay PNA Hybridization Assay for Conjugate Levels Tissue_Processing->PK_Assay Comparison Efficacy & PK Comparison qRT_PCR->Comparison PK_Assay->Comparison

Caption: General experimental workflow for comparing GalNAc conjugates in vivo.

References

A Comparative Analysis of Linkers for Tri-GalNAc Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of the efficacy and safety of Tri-GalNAc conjugated therapeutics. This guide provides a comprehensive comparison of different linker technologies, supported by experimental data, to inform the design of next-generation hepatocyte-targeted therapies.

The conjugation of trivalent N-acetylgalactosamine (Tri-GalNAc) to small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has revolutionized the development of therapies for liver-related diseases. This targeting moiety facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on hepatocytes, leading to efficient cellular uptake. However, the linker connecting the Tri-GalNAc ligand to the oligonucleotide payload plays a pivotal role in the overall performance of the conjugate, influencing its stability, potency, and duration of action.

This guide delves into a comparative analysis of various linker strategies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Performance of Tri-GalNAc Conjugate Linkers

The choice of linker chemistry significantly impacts the in vivo performance of Tri-GalNAc conjugates. Key parameters for comparison include the median effective dose (ED50) and the duration of target gene silencing. The following table summarizes quantitative data from preclinical studies comparing different linker designs.

Linker Type/Conjugate DesignKey FeaturesTarget GeneAnimal ModelED50Duration of EffectReference
Parent β-O-glycoside Linker Standard, cleavable glycosidic bondTransthyretin (TTR)Mouse~1 mg/kgRobust silencing at nadir (Day 7)[1]
Metabolically Stable α/β C-glycosides Resistant to glycosidase cleavageTransthyretin (TTR)Mouse~1 mg/kgSimilar to parent β-O-glycoside[1]
Triantennary (L96) Commonly used triantennary GalNAc constructANGPTL3Mouse>3 mg/kgReturn to baseline by Day 42[2]
Sequential Tri-GalNAc (PO linkage) Serial monovalent GalNAc unitsANGPTL3Mouse<3 mg/kg83.0% reduction at Day 14[2]
Sequential Tri-GalNAc (PS linkage) Serial monovalent GalNAc units with phosphorothioate linkageANGPTL3Mouse~1-3 mg/kg83.7% reduction at Day 14, 46.7% at Day 42[2]
Early Generation Chemistry Not specifiedTransthyretin (TTR)Mouse≥25 mg/kgReduced activity in ASGPR-deficient models[3]
Enhanced Stabilization Chemistry (ESC) Optimized 2'-sugar modificationsMultipleMouse, NHP≤1 mg/kgImproved potency and duration over standard chemistry[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of Tri-GalNAc conjugate linkers.

In Vivo Efficacy Evaluation in Mice

This protocol outlines the general procedure for assessing the in vivo efficacy of Tri-GalNAc-siRNA conjugates in a mouse model.

1. Animal Models:

  • C57BL/6 female mice are commonly used.[1]

  • For studies involving reduced ASGPR expression, Asgr2−/− mice can be utilized.[3]

2. Conjugate Administration:

  • GalNAc-siRNA conjugates are typically administered via a single subcutaneous (s.c.) injection.[1][5]

  • Doses can range from 0.3 mg/kg to 75 mg/kg depending on the potency of the conjugate.[1][3]

  • A phosphate-buffered saline (PBS) control group is included in all studies.[5]

3. Sample Collection:

  • Serum samples are collected at specified time points (e.g., pre-dose, day 7, 14, 21, 42) to measure target protein levels.[1][2]

  • Liver tissue can be harvested at the end of the study to quantify siRNA levels and target mRNA expression.[5][6]

4. Measurement of Target Gene Knockdown:

  • Protein Levels: Circulating target protein levels in the serum are measured using methods like ELISA.[1]

  • mRNA Levels: Target mRNA levels in the liver are quantified using quantitative PCR (qPCR).[5]

5. Data Analysis:

  • The percentage of target protein or mRNA reduction is calculated relative to the PBS-treated control group.

  • ED50 values are determined by plotting the dose-response curve.[1]

Synthesis of Tri-GalNAc Conjugates

The synthesis of Tri-GalNAc conjugated oligonucleotides is a multi-step process.

1. Synthesis of Monomeric GalNAc Phosphoramidites:

  • Monomeric GalNAc phosphoramidites can be synthesized from commercially available penta-acetylated galactosamine through a fused oxazoline intermediate.[7]

  • Ring opening of the oxazoline with various alcohols can introduce linkers of different lengths.[7]

2. Solid-Phase Oligonucleotide Synthesis:

  • The GalNAc moieties are conjugated to the oligonucleotide during solid-phase synthesis.[7]

  • For sequential trivalent GalNAc conjugates, the monomeric phosphoramidites are added sequentially to the 3'-end of the sense strand.[2]

  • For triantennary conjugates, a pre-synthesized trivalent GalNAc cluster is attached.

3. Purification and Characterization:

  • The final conjugate is purified using techniques like HPLC.

  • The integrity of the conjugate is confirmed by mass spectrometry.[1]

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key pathways and experimental processes involved in the analysis of Tri-GalNAc conjugate linkers.

ASGPR_mediated_uptake cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_endosome Early Endosome (pH drop) Tri-GalNAc-siRNA Tri-GalNAc-siRNA ASGPR ASGPR Tri-GalNAc-siRNA->ASGPR Binding Free siRNA (Cleavable Linker) Free siRNA (Cleavable Linker) Linker Cleavage Linker Cleavage Free siRNA (Cleavable Linker)->Linker Cleavage Intact Conjugate (Stable Linker) Intact Conjugate (Stable Linker) Endosomal Escape Endosomal Escape Intact Conjugate (Stable Linker)->Endosomal Escape Linker Cleavage->Endosomal Escape Release Clathrin-coated pit Clathrin-coated pit ASGPR->Clathrin-coated pit Internalization Clathrin-coated pit->Free siRNA (Cleavable Linker) Endocytosis Clathrin-coated pit->Intact Conjugate (Stable Linker) Endocytosis RISC Loading RISC Loading Endosomal Escape->RISC Loading Target mRNA Degradation Target mRNA Degradation RISC Loading->Target mRNA Degradation

Caption: ASGPR-mediated uptake of Tri-GalNAc-siRNA conjugates.

The diagram above illustrates the cellular uptake pathway of Tri-GalNAc-siRNA conjugates via the asialoglycoprotein receptor (ASGPR). Upon binding to ASGPR on the surface of hepatocytes, the conjugate is internalized through clathrin-mediated endocytosis.[8] Inside the early endosome, a drop in pH can facilitate the cleavage of certain linkers, releasing the siRNA payload.[8] In contrast, conjugates with metabolically stable linkers may remain intact. Subsequently, the siRNA must escape the endosome to enter the cytoplasm, where it can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of the target mRNA.[1]

experimental_workflow cluster_quantification Quantification Start Start Linker Synthesis & Conjugation Linker Synthesis & Conjugation Start->Linker Synthesis & Conjugation In Vivo Administration (Mouse Model) In Vivo Administration (Mouse Model) Linker Synthesis & Conjugation->In Vivo Administration (Mouse Model) Sample Collection (Serum & Liver) Sample Collection (Serum & Liver) In Vivo Administration (Mouse Model)->Sample Collection (Serum & Liver) Target Protein (ELISA) Target Protein (ELISA) Sample Collection (Serum & Liver)->Target Protein (ELISA) Target mRNA (qPCR) Target mRNA (qPCR) Sample Collection (Serum & Liver)->Target mRNA (qPCR) siRNA Levels siRNA Levels Sample Collection (Serum & Liver)->siRNA Levels Data Analysis Data Analysis End End Data Analysis->End Target Protein (ELISA)->Data Analysis Target mRNA (qPCR)->Data Analysis siRNA Levels->Data Analysis

Caption: Workflow for in vivo evaluation of Tri-GalNAc conjugates.

This flowchart outlines the key steps in the preclinical evaluation of Tri-GalNAc conjugates with different linkers. The process begins with the chemical synthesis of the specific linker and its conjugation to the oligonucleotide. The resulting conjugate is then administered to an animal model, typically mice. At predetermined time points, biological samples such as serum and liver tissue are collected for analysis. Quantitative assays, including ELISA for protein levels and qPCR for mRNA and siRNA levels, are performed to assess the efficacy of the conjugate. The collected data is then analyzed to determine key performance metrics like ED50 and the duration of the therapeutic effect.

References

A Comparative Guide to Carbohydrate Conjugates: Immunogenicity for Vaccines vs. Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics and vaccine development, carbohydrate conjugates have emerged as a versatile and powerful platform. However, their biological function is critically dependent on their design and the context of their application. This guide provides a comparative analysis of two distinct applications of carbohydrate conjugate technology: the use of carbohydrate-protein conjugates to elicit a robust immune response in vaccines, and the use of Tri-GalNAc conjugates for targeted drug delivery.

While "Tri-GalNAc(OAc)3-Cbz" is a specific chemical entity, its primary application lies in its deprotected form as a targeting ligand for hepatocytes, rather than as an immunogen in vaccines. Therefore, this guide will compare the established principles of glycoconjugate vaccines with the well-documented role of Tri-GalNAc conjugates in targeted delivery to provide a clear, data-supported overview for researchers, scientists, and drug development professionals.

Section 1: The Dual Roles of Carbohydrate Conjugates

Carbohydrates, particularly polysaccharides, are often poorly immunogenic on their own, especially in infants and the elderly.[1][2][3] This is because they are T-cell independent antigens, which primarily stimulate IgM production without inducing immunological memory.[1][2][3] To overcome this, vaccine developers conjugate these carbohydrates to immunogenic carrier proteins, transforming them into T-cell dependent antigens that can elicit a strong and lasting immune response.[4][5][6][7]

Conversely, specific carbohydrate structures can be used not as antigens, but as high-affinity ligands for receptors on target cells. The triantennary N-acetylgalactosamine (Tri-GalNAc) cluster is a prime example, exhibiting high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells (hepatocytes).[8][9][10] This interaction is exploited to deliver therapeutic payloads, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), specifically to the liver.[9][11]

The following table summarizes the fundamental differences between these two applications.

FeatureGlycoconjugate VaccinesTri-GalNAc Targeted Delivery Conjugates
Primary Goal Elicit a robust, antigen-specific immune response (immunogenicity).[5][7]Deliver a therapeutic payload to a specific cell type (hepatocytes).[9][11]
Carbohydrate Role Antigen (the component the immune system targets).Targeting Ligand (binds to a specific cell surface receptor).[8][10]
Conjugation Partner Immunogenic Carrier Protein (e.g., Tetanus Toxoid, CRM197).[4][5][12]Therapeutic Payload (e.g., siRNA, ASO, small molecules).[9][11]
Target Cell Antigen-Presenting Cells (APCs), B-cells.[13][14]Hepatocytes.[8][10]
Cellular Receptor B-cell Receptor (BCR), MHC Class II (on APCs).[14][]Asialoglycoprotein Receptor (ASGPR).[8][9]
Biological Outcome Production of high-affinity IgG antibodies, immunological memory.[13][16]Internalization (endocytosis) and release of the payload into the cell.[11][17]
Desired Immune Response Strong and specific (Th2-biased, T-cell dependent).[16][18]Minimal to none (to avoid clearance and adverse effects).

Section 2: Mechanisms of Action

The divergent goals of these two conjugate types are reflected in their distinct biological pathways.

Immunogenicity Pathway of Glycoconjugate Vaccines

A glycoconjugate vaccine works by engaging the adaptive immune system to generate a memory response against the carbohydrate antigen.[13][18] The process is initiated when a B-cell recognizes and binds the carbohydrate portion of the vaccine via its B-cell receptor (BCR). The entire conjugate is then internalized, and the carrier protein is processed into peptides. These peptides are presented on the B-cell's surface by MHC class II molecules to helper T-cells.[14][] This T-cell help is crucial; it stimulates the B-cell to undergo clonal expansion, affinity maturation, and class switching to produce high-affinity, long-lasting IgG antibodies against the carbohydrate.[13][14][16]

G cluster_0 B-Cell cluster_1 Helper T-Cell cluster_2 Immune Response BCR B-Cell Receptor (BCR) binds Carbohydrate Internalization Internalization of Conjugate BCR->Internalization Processing Processing of Carrier Protein to Peptides Internalization->Processing MHCII Peptide Presentation on MHC Class II Processing->MHCII TCR T-Cell Receptor (TCR) recognizes Peptide-MHCII MHCII->TCR Cognate Interaction B_Activation B-Cell Activation & Proliferation MHCII->B_Activation T-Cell Help Activation T-Cell Activation TCR->Activation Cytokines Cytokine Release (e.g., IL-4) Activation->Cytokines Cytokines->B_Activation Differentiation Differentiation into Plasma & Memory Cells B_Activation->Differentiation Antibodies Production of Anti-Carbohydrate IgG Antibodies Differentiation->Antibodies Vaccine Glycoconjugate Vaccine Vaccine->BCR

Caption: T-cell dependent immune response to a glycoconjugate vaccine.

Targeted Delivery Pathway of Tri-GalNAc Conjugates

In contrast, the goal of a Tri-GalNAc conjugate is to evade a broad immune response and act as a "molecular key" for a specific cellular lock. The Tri-GalNAc ligand binds with high avidity to the ASGPR on hepatocytes.[8][10] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the conjugate, forming an endosome.[9][11] Inside the cell, the endosome's environment changes, leading to the release of the conjugate from the receptor and, subsequently, the release of the therapeutic payload into the cytoplasm where it can perform its function.[11] The ASGPR is then recycled back to the cell surface.[11]

G cluster_0 Hepatocyte Surface cluster_1 Cellular Internalization ASGPR Asialoglycoprotein Receptor (ASGPR) Endocytosis Receptor-Mediated Endocytosis ASGPR->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Release Payload Release into Cytoplasm Endosome->Release Recycle ASGPR Recycling to Cell Surface Endosome->Recycle Effect Therapeutic Effect (e.g., mRNA silencing) Release->Effect Recycle->ASGPR Payload Tri-GalNAc Conjugate (Ligand + Payload) Payload->ASGPR High-Affinity Binding

Caption: ASGPR-mediated uptake of a Tri-GalNAc conjugate.

Section 3: Experimental Protocols

Assessing the performance of these conjugates requires distinct experimental approaches.

Protocol: Assessing Immunogenicity of a Glycoconjugate Vaccine

This protocol outlines a standard preclinical workflow to determine the immunogenicity of a novel carbohydrate-protein conjugate vaccine in an animal model (e.g., mice).

Objective: To quantify the carbohydrate-specific antibody response and assess the induction of immunological memory.

Workflow:

G cluster_0 Immunization Phase cluster_1 Sample Collection cluster_2 Immunological Analysis A1 Day 0: Primary Immunization (Vaccine + Adjuvant) A2 Day 14: Booster Immunization A1->A2 B2 Day 13 A1->B2 B3 Day 28 A2->B3 B1 Day -1 (Pre-bleed) B1->A1 B4 Collect Serum Samples B1->B4 B2->B4 B3->B4 C1 ELISA for Antigen-Specific IgG & IgM Titers B4->C1 C2 Antibody Isotyping (IgG1 vs. IgG2a) B4->C2 C3 Avidity ELISA B4->C3 C4 ELISpot for Cytokine Secreting T-cells B4->C4

Caption: Experimental workflow for assessing vaccine immunogenicity.

Methodologies:

  • Immunization:

    • Divide animals into groups (e.g., Vaccine, Adjuvant only, Saline control).

    • Collect pre-immune serum (Day -1).

    • Administer the primary immunization (Day 0) via a specified route (e.g., subcutaneous) with the glycoconjugate vaccine formulated with an appropriate adjuvant (e.g., Alum).

    • Administer a booster immunization on Day 14.

  • Serum Collection:

    • Collect blood samples at specified time points (e.g., Day 13 and Day 28) to assess primary and secondary responses.

    • Isolate serum and store at -80°C.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Coat microtiter plates with the carbohydrate antigen.

    • Block non-specific binding sites.

    • Add serial dilutions of the collected sera to the wells.

    • Detect bound antibodies using enzyme-linked secondary antibodies specific for mouse IgG and IgM.

    • Add a substrate and measure the colorimetric change. The antibody titer is determined as the reciprocal of the highest dilution giving a signal above a pre-defined cutoff.

  • T-cell Response Analysis (ELISpot):

    • Isolate splenocytes from immunized animals.

    • Stimulate the cells in vitro with the carrier protein.

    • Use an ELISpot assay to quantify the number of cells secreting specific cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) in response to the stimulation.

Protocol: Assessing Cellular Uptake of a Tri-GalNAc Conjugate

Objective: To confirm ASGPR-mediated uptake of a fluorescently-labeled Tri-GalNAc conjugate in a human hepatocyte cell line (e.g., HepG2).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media.

  • Treatment: Incubate cells with a fluorescently-labeled Tri-GalNAc conjugate. Include control groups:

    • Unlabeled conjugate (for competition).

    • A different fluorescent molecule without the Tri-GalNAc ligand.

    • Treatment at 4°C (to inhibit active transport).

  • Analysis:

    • Flow Cytometry: After incubation, wash the cells to remove unbound conjugate, detach them, and analyze via flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which corresponds to the amount of uptake.

    • Confocal Microscopy: Grow cells on coverslips, treat as above, and then fix and stain for cellular compartments (e.g., lysosomes). Image using a confocal microscope to visualize the internalization and subcellular localization of the conjugate.[11][17]

Section 4: Comparative Performance and Data

As no direct immunogenicity data for this compound as a vaccine exists, this section compares the expected outcomes of a successful glycoconjugate vaccine with a successful Tri-GalNAc delivery agent based on established literature.

Table 1: Immunogenicity Profile Comparison
ParameterHigh-Performing Glycoconjugate VaccineEffective Tri-GalNAc Delivery Agent
Antigen-Specific IgG Titer High (e.g., >1:10,000) post-boost.Not applicable/Undesirable.
IgM to IgG Class Switch Evident after primary immunization.Not applicable.
Booster Effect (Memory) Significant (4-10 fold) increase in IgG titer after second dose.[13]Not applicable.
Antibody Avidity High; increases with subsequent immunizations (avidity maturation).Not applicable.
Th1/Th2 Cytokine Profile Typically a balanced or Th2-skewed profile (e.g., IL-4, IL-5).[14]Should not induce significant cytokine release.
Adverse Events Local inflammation at the injection site is common and often linked to the adjuvant.[19]Should have a low incidence of immune-related adverse events.
Table 2: Delivery Efficiency Profile Comparison
ParameterHigh-Performing Glycoconjugate VaccineEffective Tri-GalNAc Delivery Agent
Target Cell Uptake Efficiently taken up by Antigen-Presenting Cells.High and specific uptake by hepatocytes (>90%).
Off-Target Accumulation Distributed to lymphoid organs.Minimal accumulation in non-liver tissues.
Payload Activity Not applicable.High potency (e.g., low nanomolar EC50 for gene silencing).
Duration of Effect Long-term (months to years) due to immunological memory.Dependent on the payload's mechanism and stability (days to months).

Conclusion

The comparison between glycoconjugate vaccines and Tri-GalNAc-based delivery systems highlights the remarkable adaptability of carbohydrate chemistry in modern medicine. While both platforms leverage the unique properties of carbohydrates, their design principles, mechanisms of action, and desired biological outcomes are fundamentally different. Glycoconjugate vaccines are engineered for high immunogenicity, using a carbohydrate antigen and a protein carrier to stimulate a robust and lasting adaptive immune response. In contrast, Tri-GalNAc conjugates are designed for stealth and specificity, using the carbohydrate as a precise targeting ligand to deliver therapies to the liver while avoiding a significant immune reaction. Understanding these distinctions is critical for professionals in the field to select and develop the appropriate conjugate strategy for their intended therapeutic application.

References

Confirming Lysosomal Degradation with Tri-GalNAc-LYTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Lysosome-Targeting Chimeras (LYTACs) has opened a new frontier in targeted protein degradation, extending this therapeutic modality to extracellular and membrane-bound proteins. Specifically, Tri-GalNAc-LYTACs leverage the liver-specific asialoglycoprotein receptor (ASGPR) to hijack the endo-lysosomal pathway, offering a cell-type-specific degradation strategy.[1][2][3][4] This guide provides a comparative overview of the essential experimental methods required to definitively confirm that a Tri-GalNAc-LYTAC mediates protein degradation via the lysosome, comparing its mechanism to other degradation technologies.

The Tri-GalNAc-LYTAC Degradation Pathway

Tri-GalNAc-LYTACs are bifunctional molecules composed of a ligand that binds to a target protein and a triantennary N-acetylgalactosamine (tri-GalNAc) motif that binds with high affinity to the ASGPR on the surface of hepatocytes.[1][5] This engagement induces the formation of a ternary complex, which is then internalized by the cell through clathrin-mediated endocytosis. The resulting vesicle traffics through the endosomal system and ultimately fuses with the lysosome. Inside the acidic environment of the lysosome, hydrolytic enzymes degrade the target protein, while the ASGPR is recycled back to the cell surface.[6][7]

LYTAC_Pathway cluster_membrane cluster_intracellular Cytoplasm POI Target Protein ASGPR ASGPR POI->ASGPR Binding LYTAC Tri-GalNAc-LYTAC LYTAC->POI Endosome Early Endosome ASGPR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking & Fusion Degraded Degraded Protein Fragments Lysosome->Degraded Degradation

Caption: Mechanism of Tri-GalNAc-LYTAC-mediated protein degradation.

Experimental Confirmation of Lysosomal Degradation

Confirming that protein down-regulation occurs through the lysosomal pathway is critical. The cornerstone of this validation is the use of lysosomal inhibitors, which block the degradation process and should lead to the "rescue" of the target protein.

Experimental_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing & Analysis cluster_results Expected Outcome A Control (Vehicle) Lysis Cell Lysis A->Lysis B LYTAC alone B->Lysis C LYTAC + Bafilomycin A1 C->Lysis D LYTAC + Chloroquine D->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant WB Western Blot Quant->WB Analysis Densitometry Analysis WB->Analysis Result Compare Protein Levels: - B shows degradation vs A - C & D show rescue vs B Analysis->Result

References

A Comparative Guide to the Pharmacokinetics of Tri-GalNAc Conjugated Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the pharmacokinetics of triantennary N-acetylgalactosamine (Tri-GalNAc) conjugated oligonucleotides, comparing their performance with alternative delivery platforms. Experimental data from preclinical and clinical studies are presented to support the objective comparison, along with detailed methodologies for key analytical and in vivo procedures.

Executive Summary

Tri-GalNAc conjugation has emerged as a leading strategy for the targeted delivery of oligonucleotide therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. This approach leverages the high-affinity interaction between the Tri-GalNAc ligand and the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of liver cells. This targeted delivery mechanism significantly enhances the potency and duration of action of the oligonucleotide payload compared to unconjugated oligonucleotides. Furthermore, Tri-GalNAc conjugates offer a favorable pharmacokinetic profile, characterized by rapid subcutaneous absorption, efficient hepatic uptake, and a prolonged half-life in the target tissue. When compared to other delivery systems like lipid nanoparticles (LNPs), Tri-GalNAc conjugates represent a chemically defined, smaller entity that allows for subcutaneous administration and avoids some of the complexities and potential toxicities associated with LNP formulations.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Tri-GalNAc conjugated oligonucleotides in comparison to unconjugated oligonucleotides and LNP-formulated siRNAs.

Table 1: Pharmacokinetic Parameters of a Tri-GalNAc-conjugated ASO (ISIS 681257) vs. Unconjugated ASO in Mice [1][2]

ParameterTri-GalNAc-ASO (ISIS 681257)Unconjugated ASO (ISIS 494372)
Route of Administration Subcutaneous (SC)Subcutaneous (SC)
Potency (ED50 for liver mRNA reduction) 0.32 mg/kg/week6.38 mg/kg/week (>20-fold less potent)
Plasma Clearance RapidSlower
Tissue Half-life (liver) ~7-8 daysNot explicitly stated, but generally shorter
Major species in plasma Intact ConjugateUnconjugated ASO
Major species in liver (>48h) Unconjugated ASOUnconjugated ASO
Plasma Protein Binding >94%High

Table 2: Comparative Pharmacokinetic Profile of Tri-GalNAc Conjugates in Different Species [3]

SpeciesTmax (subcutaneous)Plasma Half-life
Mice 0.25 - 1 hourRelatively short
Monkeys 1 - 4 hoursRelatively short
Humans 0.5 - 5 hoursRelatively short

Table 3: Comparison of Tri-GalNAc-siRNA Conjugates and Lipid Nanoparticle (LNP) Delivery Systems [4][5]

FeatureTri-GalNAc-siRNA ConjugatesLipid Nanoparticles (LNPs)
Targeting Mechanism Active targeting via ASGPRPrimarily passive accumulation in the liver
Route of Administration SubcutaneousIntravenous
Endosomal Escape Efficiency ~20-30%~70-90%
Molecular Characteristics Small, chemically defined entityLarger, multi-component formulation (~100 nm)
Manufacturing Scalable, chemically defined synthesisMore complex manufacturing process
Immunogenicity Generally lowCan activate complement pathways

Experimental Protocols

In Vivo Administration of Oligonucleotides in Mice

This protocol describes the subcutaneous administration of oligonucleotides to mice for pharmacokinetic studies.[4][6]

Materials:

  • Oligonucleotide dosing solutions prepared in sterile phosphate-buffered saline (PBS).

  • Sterile 1-mL syringes with 25-27 gauge needles.

  • Mouse restraints.

  • 70% ethanol.

Procedure:

  • Prepare dosing solutions of the Tri-GalNAc conjugated oligonucleotide and comparator molecules in sterile PBS at the desired concentrations.

  • Acclimatize mice to handling for several days prior to the study.

  • On the day of dosing, gently restrain the mouse.

  • Lift the loose skin over the back, between the shoulder blades, to form a "tent".

  • Wipe the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the spine, ensuring it does not puncture the underlying muscle.

  • Inject the desired volume of the dosing solution subcutaneously.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Return the mouse to its cage and monitor for any adverse reactions.

Quantification of Oligonucleotides in Plasma by Hybridization ELISA

This protocol outlines a general procedure for the quantification of oligonucleotides in plasma samples using a hybridization-based enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Plasma samples from treated and control animals.

  • Capture probe (biotinylated oligonucleotide complementary to the target).

  • Detection probe (digoxigenin-labeled oligonucleotide complementary to the target).

  • NeutrAvidin-coated 96-well plates.

  • Hybridization buffer (e.g., 1 M NaCl, 1x TE buffer, 0.1% Triton X-100).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

  • Stop solution (e.g., 2 N H2SO4).

  • Plate reader.

Procedure:

  • Prepare standards and quality controls by spiking known concentrations of the oligonucleotide into control plasma.

  • In a separate 96-well plate, hybridize the plasma samples, standards, and controls with the capture and detection probes in hybridization buffer for 1 hour at 37°C.

  • Transfer 100 µL of the hybridization mixture to a NeutrAvidin-coated plate and incubate for 1 hour at 37°C to allow the biotinylated capture probe to bind.

  • Wash the plate multiple times with wash buffer to remove unbound components.

  • Add the anti-digoxigenin-HRP antibody and incubate for 1 hour at room temperature.

  • Wash the plate thoroughly with wash buffer.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Read the absorbance at 450 nm using a plate reader.

  • Construct a standard curve and determine the concentration of the oligonucleotide in the unknown samples.

Quantification of Oligonucleotides in Liver Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of oligonucleotides from liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Liver tissue samples.

  • Homogenization buffer.

  • Proteinase K.

  • Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange).

  • SPE conditioning, wash, and elution buffers.

  • LC-MS/MS system with an appropriate column (e.g., C18).

  • Mobile phases (e.g., ion-pairing reagents like HFIP and TEA in water and methanol).

  • Internal standard.

Procedure:

  • Tissue Homogenization:

    • Accurately weigh a portion of the liver tissue.

    • Add homogenization buffer and homogenize using a bead beater or other appropriate method.

    • Treat the homogenate with proteinase K to digest proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by an equilibration buffer.

    • Load the tissue homogenate onto the cartridge.

    • Wash the cartridge with appropriate wash buffers to remove interfering substances.

    • Elute the oligonucleotide from the cartridge using an elution buffer.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in an appropriate solvent.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the oligonucleotide from other components using a gradient elution with the specified mobile phases.

    • Detect and quantify the oligonucleotide and its metabolites using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Construct a calibration curve using standards prepared in control liver homogenate.

    • Determine the concentration of the oligonucleotide in the tissue samples.

Visualizations

ASGPR-Mediated Endocytosis of Tri-GalNAc Conjugates

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte TriGalNAc_Oligo Tri-GalNAc Oligonucleotide ASGPR ASGPR Binding Binding ASGPR->Binding Clathrin_Pit Clathrin-coated Pit Binding->Clathrin_Pit Internalization Endosome Endosome Clathrin_Pit->Endosome Receptor_Recycling ASGPR Recycling Endosome->Receptor_Recycling Dissociation (low pH) Lysosome Lysosome Endosome->Lysosome Maturation Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Receptor_Recycling->ASGPR Recycle Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Oligonucleotide Release RISC_or_RNaseH RISC (siRNA) or RNase H (ASO) Cytoplasm->RISC_or_RNaseH mRNA_Target Target mRNA RISC_or_RNaseH->mRNA_Target Binding Gene_Silencing Gene Silencing mRNA_Target->Gene_Silencing Cleavage/ Degradation

Caption: ASGPR-mediated uptake of Tri-GalNAc conjugated oligonucleotides.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Sample_Collection Sample Collection (Blood & Liver) Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Tissue_Homogenization Liver Homogenization Sample_Collection->Tissue_Homogenization Sample_Extraction Sample Extraction (SPE or LLE) Plasma_Separation->Sample_Extraction Tissue_Homogenization->Sample_Extraction Quantification Quantification Sample_Extraction->Quantification ELISA Hybridization ELISA Quantification->ELISA LCMS LC-MS/MS Quantification->LCMS PK_Analysis Pharmacokinetic Data Analysis ELISA->PK_Analysis LCMS->PK_Analysis

Caption: Workflow for pharmacokinetic analysis of oligonucleotides.

References

Unveiling the Specificity: A Comparative Guide to the Cross-Reactivity of Tri-GalNAc(OAc)3-Cbz with Other Lectins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of therapeutic and diagnostic agents is paramount. This guide provides a comparative analysis of the cross-reactivity of the synthetic trivalent N-acetylgalactosamine derivative, Tri-GalNAc(OAc)3-Cbz, with a panel of relevant lectins. By presenting key experimental data and detailed protocols, this document aims to facilitate a comprehensive assessment of this compound's selectivity, a critical factor in its development for targeted applications.

The Tri-GalNAc cluster is a well-established high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2] This specific interaction has positioned Tri-GalNAc-conjugated molecules as promising candidates for liver-targeted therapies.[3][4] However, the potential for off-target binding to other lectins that also recognize terminal GalNAc residues necessitates a thorough investigation of cross-reactivity. Such interactions could lead to unintended cellular uptake, reduced efficacy, and potential side effects.

This guide explores the binding profile of this compound against a selection of GalNAc-binding lectins, providing a framework for evaluating its specificity and guiding further research.

Comparative Binding Affinity of Tri-GalNAc Derivatives

While specific binding data for this compound across a wide range of lectins is not extensively published, the following table summarizes the known high-affinity interaction with its primary target, the asialoglycoprotein receptor (ASGPR), and provides a comparative look at other lectins known to recognize GalNAc residues. The data for ASGPR is based on similar Tri-GalNAc constructs, highlighting the potent binding achieved through the trivalent presentation of GalNAc.

LigandLectinKnown/Reported Affinity (Kd or IC50)Binding Specificity
Tri-GalNAc Conjugate Asialoglycoprotein Receptor (ASGPR) nM range [5]High
This compoundHelix pomatia Agglutinin (HPA)Data not availableRecognizes terminal α-GalNAc
This compoundSoybean Agglutinin (SBA)Data not availablePrefers terminal α- or β-linked GalNAc
This compoundDolichos biflorus Agglutinin (DBA)Data not availableSpecific for terminal α-GalNAc
Monovalent GalNAcAsialoglycoprotein Receptor (ASGPR)µM range[4]Moderate

Note: The affinity of Tri-GalNAc conjugates for ASGPR is significantly enhanced due to the cluster effect, with trivalent structures showing up to a 10^6-fold increase in affinity compared to monovalent GalNAc.[6]

Experimental Protocols for Assessing Lectin Cross-Reactivity

To facilitate further research into the cross-reactivity of this compound, two common and robust experimental protocols are detailed below: Surface Plasmon Resonance (SPR) and Enzyme-Linked Lectin Assay (ELLA).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[1]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., NHS, EDC, ethanolamine)

  • Purified lectins (e.g., HPA, SBA, DBA)

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., a high concentration of a simple sugar like GalNAc or a low pH solution)

Protocol:

  • Lectin Immobilization:

    • Activate the sensor chip surface using a mixture of NHS and EDC.

    • Inject the purified lectin solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the this compound solutions over the immobilized lectin surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).

Enzyme-Linked Lectin Assay (ELLA) for Competitive Binding Analysis

ELLA is a high-throughput method for determining the inhibitory potential of a compound against the binding of a lectin to its immobilized ligand.

Materials:

  • 96-well microtiter plates

  • GalNAc-conjugated polymer or glycoprotein for coating

  • Horseradish peroxidase (HRP)-conjugated lectins (e.g., HRP-HPA, HRP-SBA)

  • This compound (inhibitor)

  • Blocking buffer (e.g., Carbo-Free Blocking Solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with a GalNAc-conjugated polymer or glycoprotein overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a carbohydrate-free blocking buffer for 1 hour at room temperature.

  • Competitive Inhibition:

    • Prepare serial dilutions of this compound.

    • In a separate plate, pre-incubate the HRP-conjugated lectin with the different concentrations of this compound for 1 hour at room temperature.

  • Binding and Detection:

    • Transfer the pre-incubated lectin-inhibitor mixtures to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate thoroughly to remove unbound lectin.

    • Add the HRP substrate and incubate until a color develops.

  • Data Analysis:

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

    • Plot the absorbance against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the lectin binding.

Visualizing the Experimental Workflow

To provide a clear overview of the process for evaluating lectin cross-reactivity, the following diagrams illustrate the key steps in both SPR and ELLA methodologies.

experimental_workflow_spr cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing prep_chip Activate Sensor Chip prep_lectin Immobilize Lectin prep_chip->prep_lectin injection Inject Analyte prep_lectin->injection prep_analyte Prepare Analyte Dilutions (this compound) prep_analyte->injection monitoring Monitor Association & Dissociation (Sensorgram) injection->monitoring regeneration Regenerate Surface monitoring->regeneration analysis Kinetic Analysis (ka, kd, KD) monitoring->analysis regeneration->injection Next Concentration experimental_workflow_ella cluster_prep Plate Preparation cluster_inhibition Inhibition cluster_binding Binding & Detection cluster_analysis Data Analysis coat_plate Coat Plate with GalNAc-conjugate block_plate Block Non-specific Sites coat_plate->block_plate add_to_plate Add Mixture to Plate block_plate->add_to_plate prepare_inhibitor Prepare Inhibitor Dilutions (this compound) pre_incubate Pre-incubate HRP-Lectin with Inhibitor prepare_inhibitor->pre_incubate pre_incubate->add_to_plate wash Wash Unbound Lectin add_to_plate->wash add_substrate Add HRP Substrate wash->add_substrate read_plate Read Absorbance add_substrate->read_plate plot_data Plot Data & Determine IC50 read_plate->plot_data

References

Safety Operating Guide

Proper Disposal of Tri-GalNAc(OAc)3-Cbz: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Tri-GalNAc(OAc)3-Cbz, a critical component in the synthesis of GalNAc-lysosome targeting chimeras (LYTACs), ensuring its proper disposal is paramount for laboratory safety and environmental compliance.[1] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with general laboratory safety protocols and information outlined in its Safety Data Sheet (SDS).

Immediate Safety and Hazard Information

This compound is classified as a substance that is harmful if swallowed and causes skin and serious eye irritation.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Key Hazard Information:

Hazard StatementClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, oral (Category 4)P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.
H315: Causes skin irritationSkin corrosion/irritation (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure to the chemical.[3][4][5][6]

Required PPE:

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash gogglesProtects eyes from splashes and aerosols.[5]
Face Protection Face shield (in addition to goggles)Provides a full barrier against splashes to the face.[3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.[3]
Body Protection Laboratory coat or chemical-resistant apronProtects against spills on clothing and skin.[3][4]
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood.Use a respirator if significant dust or aerosol generation is anticipated.[3]

Disposal Procedures

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[2] This typically involves treating it as a non-halogenated solid chemical waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste: Collect any unused or expired solid this compound in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: Items such as weighing boats, contaminated paper towels, gloves, and pipette tips should be collected in a separate, clearly labeled container for solid chemical waste.[7]

  • Liquid Waste: If this compound has been dissolved in a solvent, it should be disposed of in the appropriate non-halogenated solvent waste container.[8] Ensure that the solvent is compatible with the other contents of the waste container.[9]

Step 2: Packaging and Labeling

All waste containers must be appropriately packaged and labeled to ensure safe handling and disposal by your institution's environmental health and safety (EHS) department.

  • Container: Use a robust, leak-proof container with a secure lid.

  • Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound". Also, list any solvents or other chemicals mixed in the waste.

Step 3: Storage and Collection

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals. Arrange for waste pickup through your institution's EHS office.

Decontamination and Spill Response

In the event of a spill, immediate and proper decontamination is essential to prevent exposure and further contamination.

Spill Cleanup Protocol:
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.

  • Containment: For solid spills, carefully sweep or wipe up the material to avoid creating dust.[2] For liquid spills, use an inert absorbent material to contain and soak up the spill.[7][10]

  • Decontamination: The Safety Data Sheet for this compound suggests decontaminating surfaces and equipment by scrubbing with alcohol.[2] After the initial cleanup, wipe the affected area with a cloth dampened with a suitable laboratory detergent and water.[2]

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[7][11]

Experimental Workflow for Disposal

To visualize the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions.

G cluster_prep Preparation cluster_waste_type Waste Classification cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_steps Final Procedures A Identify this compound Waste B Don Appropriate PPE A->B C Solid or Liquid? B->C D Collect in Labeled Solid Waste Container C->D Solid F Collect in Labeled Non-Halogenated Solvent Waste Container C->F Liquid E Includes Contaminated Consumables D->E G Store in Satellite Accumulation Area E->G F->G H Arrange for EHS Pickup G->H I Decontaminate Work Area and Equipment with Alcohol H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tri-GalNAc(OAc)3-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tri-GalNAc(OAc)3-Cbz. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 186613-57-0[1]

Hazard Identification: According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following classifications:

  • Acute toxicity, oral (Category 4)[1]

  • Skin corrosion/irritation (Category 2)[1]

  • Serious eye damage/eye irritation (Category 2A)[1]

Hazard statements include:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

Personal Protective Equipment (PPE)

Standard laboratory best practices and the hazardous nature of this compound necessitate the use of appropriate personal protective equipment to prevent exposure and ensure personal safety.[2]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1 compliant, chemical splash goggles.[1]Protects eyes from splashes and airborne particles.[2]
Hand Protection Disposable GlovesNitrile gloves.[1]Prevents direct skin contact and chemical contamination.[2]
Body Protection Laboratory CoatFull-length, buttoned.[1][3]Shields skin and personal clothing from accidental spills.[2]
Foot Protection Closed-Toe ShoesSubstantial shoes covering the entire foot.[2]Protects feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experimental settings.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Avoid exposure to moisture and direct sunlight.[2]

2. Preparation and Handling:

  • Work Area: Conduct all handling and preparation in a designated, well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[4]

  • Equipment: Use clean, dedicated spatulas, weighing paper, and glassware to prevent cross-contamination.[2]

  • Weighing: When weighing the powder, handle it carefully to minimize the creation of dust.

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the work area.[1]

3. In Case of Exposure:

  • Skin Contact: If the compound comes into contact with skin, wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[1] Do not induce vomiting.[1] Seek immediate medical attention.

Disposal Plan

Responsible disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Compound Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations.[1] This typically involves collection by a licensed hazardous waste disposal company.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated.[2] These materials should be collected in a designated, sealed hazardous waste container for proper disposal.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive_Inspect Receive and Inspect Container Store Store in Cool, Dry, Ventilated Area Receive_Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Work_Area Prepare Clean Work Area Don_PPE->Prepare_Work_Area Weigh_Handle Weigh and Handle Compound Prepare_Work_Area->Weigh_Handle Perform_Experiment Perform Experiment Weigh_Handle->Perform_Experiment Decontaminate Decontaminate Work Area and Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Contaminated Materials Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。